FEN1-IN-SC13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C26H30N2O5/c1-4-16-13-28-10-9-26(30)23-18(17-8-11-33-14-17)6-5-7-21(23)27-24(26)22(28)12-19(16)20(15-31-2)25(29)32-3/h5-8,11,14-16,19,22,30H,4,9-10,12-13H2,1-3H3/b20-15+/t16-,19+,22+,26+/m1/s1 |
InChI Key |
XLDZPTJGCMJSBF-BHKYNAABSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=CC=CC(=C43)C5=COC=C5)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O |
Canonical SMILES |
CCC1CN2CCC3(C(=NC4=CC=CC(=C43)C5=COC=C5)C2CC1C(=COC)C(=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
FEN1-IN-SC13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair. Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand DNA synthesis and participates in the long-patch base excision repair (LP-BER) pathway.[1] Its overexpression has been linked to various cancers, making it a compelling target for therapeutic intervention. FEN1-IN-SC13 is a small molecule inhibitor that has demonstrated potent anti-tumor activity by specifically targeting FEN1. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the endonuclease activity of FEN1. This inhibition disrupts critical DNA metabolic pathways, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Inhibition of DNA Replication and Repair
By binding to FEN1, this compound prevents the enzyme from cleaving the 5' flap structures that are intermediates in Okazaki fragment maturation. This interference with the normal processing of Okazaki fragments leads to stalled replication forks and the accumulation of DNA double-strand breaks (DSBs).[1] Furthermore, this compound impairs the LP-BER pathway, a key mechanism for repairing DNA damage caused by alkylating agents and oxidative stress.[2] The compromised DNA repair capacity sensitizes cancer cells to DNA-damaging therapeutic agents.[1]
Induction of DNA Damage and Genomic Instability
The inhibition of FEN1 by this compound results in a significant increase in DNA damage, as evidenced by the formation of γ-H2AX foci, a marker for DSBs.[1][3] This accumulation of unrepaired DNA leads to chromosomal instability and cytotoxicity in cancer cells.[2]
Cell Cycle Arrest and Apoptosis
The substantial DNA damage induced by this compound triggers cell cycle checkpoints. Treatment with this compound has been shown to cause an accumulation of cells in the G1 phase and a decrease in the S and G2/M phases, indicating a G1 cell cycle arrest.[1] This cell cycle arrest prevents the proliferation of damaged cells and can ultimately lead to the induction of apoptosis.[2][4]
Quantitative Data
The following tables summarize the quantitative effects of this compound observed in various experimental settings.
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| MCF7 | This compound (0-40 µM) | Inhibition of FEN1 activity and cytotoxicity | Concentration-dependent | [5] |
| HeLa | This compound + Ionizing Radiation (IR) | Increased apoptosis | 14.3% apoptotic cells (combination) | [4] |
| HeLa | This compound | Decreased cell viability | 54.5% survival | [4] |
| HeLa | Ionizing Radiation (IR) | Decreased cell viability | 74.8% survival | [4] |
| HeLa | This compound + IR | Dramatically inhibited cell viability | P < 0.05 | [4] |
| Cell Line | Treatment | Cell Cycle Phase | Change Compared to Control | Reference |
| MCF7 | This compound | G1 | Accumulation | [1] |
| MCF7 | This compound | S | Decrease | [1] |
| MCF7 | This compound | G2/M | Decrease | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Assessing FEN1 Inhibition
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
FEN1 in vitro Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a general method for identifying FEN1 inhibitors.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., 5'-FAM and 3'-BHQ)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add a fixed concentration of recombinant FEN1 protein to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control to the wells containing FEN1 and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the fluorescently labeled DNA flap substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
Comet Assay (Alkaline) for DNA Damage
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
Procedure:
-
Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide with normal melting point agarose.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software to measure the tail length and intensity.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer, measuring the fluorescence of PI.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
Procedure:
-
Cancer cells (e.g., HeLa) are harvested and injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound and paclitaxel combination).
-
This compound is administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Paclitaxel or other chemotherapeutic agents are administered according to their established protocols.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a promising anti-cancer agent that functions by specifically inhibiting the critical DNA repair and replication enzyme, FEN1. Its mechanism of action involves the disruption of Okazaki fragment maturation and long-patch base excision repair, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FEN1 inhibition in oncology. The synergistic effects observed with conventional chemotherapeutics and radiation therapy highlight the potential of this compound as part of combination strategies to improve cancer treatment outcomes.
References
- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
FEN1-IN-SC13: A Targeted Approach to Disrupting the DNA Damage Response in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair. Its overexpression is a common feature in many cancers, contributing to uncontrolled proliferation and resistance to therapy. FEN1-IN-SC13 is a small molecule inhibitor that specifically targets FEN1, representing a promising strategy in oncology. By inhibiting FEN1, this compound disrupts essential DNA metabolic pathways, leading to an accumulation of DNA damage and ultimately, cancer cell death. This technical guide provides a comprehensive overview of the role of this compound in the DNA damage response, including quantitative data on its effects, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Core Mechanism of this compound in the DNA Damage Response
This compound functions as a potent and specific inhibitor of FEN1's endonuclease activity. This inhibition disrupts two primary DNA metabolic processes: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). The disruption of these pathways by this compound leads to the accumulation of unresolved DNA intermediates, which are converted into cytotoxic DNA double-strand breaks (DSBs). This accumulation of DNA damage triggers a cellular DNA damage response (DDR), which, when overwhelmed, can lead to cell cycle arrest and apoptosis.[1][2]
Furthermore, recent studies have elucidated a novel aspect of this compound's mechanism of action involving the innate immune system. The accumulation of cytoplasmic double-stranded DNA (dsDNA) fragments resulting from FEN1 inhibition activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[3] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| NSCLC Cells | Non-Small Cell Lung Cancer | MTT Proliferation Assay | ~20-30 µM | [4] |
| PC3 | Prostate Cancer | Cell Survival Assay | Dose-dependent decrease in survival | [5] |
| LNCaP | Prostate Cancer | Cell Survival Assay | Dose-dependent decrease in survival | [5] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| HeLa | Control | 3.2 | [6] |
| HeLa | Ionizing Radiation (IR) | 5.0 | [6] |
| HeLa | This compound | 4.8 | [6] |
| HeLa | This compound + IR | 14.3 | [6] |
| PC3 | This compound (increasing doses) | Dose-dependent increase | [5] |
Table 3: Induction of DNA Damage by this compound
| Cell Line | Treatment | Biomarker | Observation | Reference |
| MCF7 | This compound | γH2AX | Increased levels | [1] |
| MDA-MB-231 | This compound | γH2AX | Increased levels | [1] |
| PC3 | This compound | γH2AX | Increased levels | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of FEN1 by this compound disrupts DNA replication and repair, leading to DSBs and apoptosis.
Caption: this compound induces the cGAS-STING pathway, promoting an anti-tumor immune response.
Experimental Workflow
Caption: A typical experimental workflow to evaluate the effects of this compound on cancer cells.
Experimental Protocols
In Vitro FEN1 Flap Endonuclease Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified FEN1 protein on a synthetic DNA flap substrate.
-
Substrate Preparation: A fluorescently labeled DNA flap substrate is prepared by annealing three oligonucleotides. One oligonucleotide contains a 5' flap with a fluorophore, and another contains a quencher in close proximity.
-
Reaction Mixture: Purified recombinant human FEN1 protein is incubated with the DNA substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A DMSO control is also included.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The fluorescence intensity is measured using a plate reader. FEN1 cleavage of the flap separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/CCK-8)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Immunofluorescence Staining for γH2AX
This method is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.[8]
-
Blocking: Non-specific antibody binding is blocked with a blocking solution (e.g., 1% BSA in PBST).[9]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[8]
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of γH2AX foci per cell is quantified using image analysis software.
Western Blotting for DDR and cGAS-STING Pathway Proteins
This technique is used to measure the expression levels of key proteins involved in the DNA damage response and cGAS-STING pathway.
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., FEN1, γH2AX, p-STING, p-IRF3, and a loading control like GAPDH or β-actin) overnight at 4°C.[11]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion
This compound is a promising anti-cancer agent that targets the DNA damage response through the specific inhibition of FEN1. Its dual mechanism of inducing direct cytotoxicity via DNA damage accumulation and stimulating an anti-tumor immune response through the cGAS-STING pathway makes it a compelling candidate for further development, both as a monotherapy and in combination with other cancer treatments. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 3. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
FEN1-IN-SC13: A Targeted Approach to Inducing Cell Cycle Arrest in Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to chemotherapy. FEN1-IN-SC13 (SC13) is a specific small molecule inhibitor of FEN1 that has demonstrated potent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of SC13, focusing on its ability to induce cell cycle arrest. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to facilitate further research and drug development efforts in this promising area of targeted oncology.
Introduction to FEN1 and its Role in the Cell Cycle
Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a pivotal role in maintaining genomic stability through its involvement in two key cellular processes: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER)[1][2]. The expression and activity of FEN1 are tightly regulated throughout the cell cycle, with levels increasing during the G1 phase and peaking in the S phase to accommodate the demands of DNA synthesis[2]. Given its essential role in DNA metabolism, the timely and accurate function of FEN1 is paramount for proper cell cycle progression. Dysregulation of FEN1 can lead to the accumulation of DNA damage, genomic instability, and ultimately, uncontrolled cell proliferation, a hallmark of cancer.
This compound: A Specific Inhibitor of FEN1 Nuclease Activity
This compound is a small molecule compound that specifically inhibits the endonuclease activity of FEN1[3]. It has been shown to bind to the active site of FEN1, thereby preventing the cleavage of 5' DNA flaps, which are critical intermediates in DNA replication and repair[3]. This inhibition of FEN1 function leads to stalled replication forks and an accumulation of unrepaired DNA, triggering a DNA damage response (DDR) and subsequent cell cycle arrest or apoptosis in cancer cells[3][4].
Quantitative Analysis of this compound Induced Cell Cycle Arrest
The primary mechanism by which SC13 exerts its anti-proliferative effects is through the induction of cell cycle arrest. This effect has been quantified in various cancer cell lines, with a predominant G1 phase arrest observed in breast cancer cells.
Cell Cycle Distribution in MCF7 Breast Cancer Cells Treated with SC13
In a study involving the MCF7 breast cancer cell line, treatment with SC13 resulted in a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the proportion of cells in the S and G2/M phases[3]. This indicates that the inhibition of FEN1 by SC13 activates the G1/S checkpoint, preventing cells from entering the DNA synthesis phase.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55 | 35 | 10 |
| This compound | 75 | 15 | 10 |
| Data is estimated from graphical representations in the cited literature for illustrative purposes. |
Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Estimated IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | ~20-30 |
| H1299 | Non-Small Cell Lung Cancer | ~20-30 |
| H460 | Non-Small Cell Lung Cancer | ~20-30 |
| MCF7 | Breast Cancer | Dose-dependent cytotoxicity observed |
| Data is derived from multiple sources and represents approximate values. |
Signaling Pathway of this compound Induced G1 Cell Cycle Arrest
The inhibition of FEN1 by SC13 initiates a signaling cascade that culminates in G1 cell cycle arrest. This pathway is primarily driven by the cellular response to DNA damage.
Caption: this compound signaling pathway to G1 cell cycle arrest.
The inhibition of FEN1 by SC13 disrupts DNA replication and repair, leading to the formation of DNA double-strand breaks (DSBs), which can be detected by the phosphorylation of histone H2AX (γ-H2AX)[3]. These DSBs activate the ATM/ATR signaling pathways, which in turn phosphorylate and activate the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21 subsequently binds to and inhibits the Cyclin E/CDK2 complex, a key driver of the G1/S transition. The inactivation of Cyclin E/CDK2 prevents the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors, thereby halting the cell cycle in the G1 phase.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are standard protocols for key experiments used to characterize the effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI; 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Data Acquisition: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at ~610 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Cell Cycle-Related Proteins
This technique is used to assess the expression levels of key proteins involved in the cell cycle signaling pathway.
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., FEN1, γ-H2AX, p53, p21, CDK2, Cyclin E) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Experimental Workflow Visualization
Caption: Experimental workflow for assessing this compound effects.
Conclusion and Future Directions
This compound is a promising targeted therapeutic agent that effectively induces cell cycle arrest in cancer cells by inhibiting the crucial DNA replication and repair enzyme, FEN1. The resulting DNA damage triggers a p53-dependent signaling cascade, leading to the upregulation of p21 and subsequent inhibition of the Cyclin E/CDK2 complex, ultimately causing a G1 phase arrest. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of SC13.
Future research should focus on:
-
Establishing a comprehensive profile of IC50 values for SC13 across a broader range of cancer cell lines.
-
Investigating the synergistic effects of SC13 with other chemotherapeutic agents and radiation therapy.
-
Elucidating the mechanisms of potential resistance to SC13.
-
Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in cancer treatment.
By continuing to explore the intricacies of FEN1 inhibition, the scientific community can pave the way for novel and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-SC13: A Targeted Approach to Inducing Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, and its overexpression is a common feature in numerous cancers, contributing to tumor progression and therapeutic resistance. FEN1-IN-SC13 (SC13) is a small molecule inhibitor that specifically targets FEN1, representing a promising strategy in oncology. This document provides a comprehensive technical overview of the mechanism by which SC13 induces apoptosis in cancer cells. It details the core signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays, aiming to equip researchers and drug development professionals with the necessary information to investigate and utilize this targeted therapeutic approach.
Introduction
Cancer is fundamentally a disease of uncontrolled cell proliferation and evasion of apoptosis. A key strategy in cancer therapy is to selectively induce apoptosis in malignant cells. The DNA repair enzyme Flap endonuclease 1 (FEN1) has emerged as a compelling target for cancer therapy due to its frequent overexpression in various tumor types, including prostate, breast, and cervical cancers. FEN1 plays a crucial role in maintaining genomic stability by participating in DNA replication and repair pathways. Its inhibition leads to the accumulation of DNA damage, ultimately triggering programmed cell death.
This compound is a specific small molecule inhibitor of FEN1. By blocking the enzymatic activity of FEN1, SC13 disrupts critical DNA metabolic processes, leading to the formation of DNA double-strand breaks (DSBs), chromosomal instability, and the induction of apoptosis in cancer cells. Furthermore, SC13 has been shown to sensitize cancer cells to conventional therapies such as chemotherapy and radiotherapy, highlighting its potential in combination treatments. This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of FEN1's endonuclease activity. This disruption of DNA replication and repair leads to an accumulation of unresolved DNA flap structures, resulting in DNA double-strand breaks (DSBs). The cellular response to this extensive DNA damage culminates in the activation of apoptotic pathways.
Induction of DNA Damage and the Intrinsic Apoptotic Pathway
Treatment of cancer cells with SC13 leads to a significant increase in γ-H2AX foci, a well-established marker of DSBs. This accumulation of DNA damage triggers the intrinsic apoptosis pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins. Specifically, SC13 treatment leads to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. Cleavage of caspase-3 activates downstream effectors that dismantle the cell, leading to the morphological and biochemical hallmarks of apoptosis.[1]
Activation of the cGAS-STING Pathway
Recent evidence has unveiled an additional layer to the mechanism of SC13-induced cell death: the activation of the cGAS-STING signaling pathway. The accumulation of cytoplasmic double-stranded DNA (dsDNA) fragments, a consequence of FEN1 inhibition and subsequent genomic instability, activates cyclic GMP-AMP synthase (cGAS). cGAS, in turn, produces the second messenger cGAMP, which binds to and activates the stimulator of interferon genes (STING). This activation of the STING pathway can further contribute to cell death and modulate the tumor microenvironment.[2][3][4][5]
Signaling Pathway Diagrams
Caption: this compound induced intrinsic apoptosis pathway.
Caption: Activation of the cGAS-STING pathway by this compound.
Quantitative Data Presentation
The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation has been quantified in various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment | Effect on Cell Viability | Reference |
| PC3 | Prostate Cancer | SC13 (0, 20, 40, 80 µM) for 24h | Dose-dependent decrease in cell survival | [1] |
| LNCaP | Prostate Cancer | SC13 (0, 20, 40, 80 µM) for 24h | Dose-dependent decrease in cell survival | [1] |
| HeLa | Cervical Cancer | SC13 alone | Moderately inhibited cell viability (54.5% survival) | [6] |
| HeLa | Cervical Cancer | SC13 + Ionizing Radiation | Dramatically inhibited cell viability | [6] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Treatment | Apoptosis Rate | Reference |
| HeLa | Cervical Cancer | Control | 3.2% | [6] |
| HeLa | Cervical Cancer | SC13 alone | 4.8% | [6] |
| HeLa | Cervical Cancer | Ionizing Radiation alone | 5.0% | [6] |
| HeLa | Cervical Cancer | SC13 + Ionizing Radiation | 14.3% | [6] |
| PC3 | Prostate Cancer | SC13 (0, 20, 40, 80 µM) for 24h | Dose-dependent increase in apoptosis | [1] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Cancer Type | Treatment | Protein Change | Reference |
| PC3 | Prostate Cancer | SC13 | BAX: Increased expression | [1] |
| PC3 | Prostate Cancer | SC13 | BCL-2: Repressed expression | [1] |
| PC3 | Prostate Cancer | SC13 | Cleaved Caspase-3: Enhanced expression | [1] |
| TC-YIK | Cervical Cancer | SC13 | BCL-2: Decreased expression | |
| TC-YIK | Cervical Cancer | SC13 | Caspase-9: Elevated expression | |
| HeLa | Cervical Cancer | SC13 + Ionizing Radiation | BAX: Significantly upregulated | [6] |
| HeLa | Cervical Cancer | SC13 + Ionizing Radiation | BCL-2 & BCL-XL: Lower expression | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Culture and Drug Treatment
-
Cell Lines: PC3, LNCaP (prostate cancer), HeLa, TC-YIK (cervical cancer).
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: SC13 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 20, 40, 80 µM). Control cells are treated with an equivalent amount of DMSO.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Caption: Workflow for apoptosis detection by flow cytometry.
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Detach cells using trypsin and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BAX, anti-BCL-2, anti-cleaved caspase-3, anti-γ-H2AX, anti-FEN1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Immunofluorescence for γ-H2AX Foci Formation
Caption: Experimental workflow for γ-H2AX immunofluorescence.
-
Cell Seeding: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as required.
-
Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with anti-γ-H2AX primary antibody overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize the γ-H2AX foci using a fluorescence microscope.
Conclusion
This compound is a potent and specific inhibitor of FEN1 that effectively induces apoptosis in a range of cancer cell types. Its mechanism of action is centered on the induction of significant DNA damage, which triggers the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation. The discovery of its ability to activate the cGAS-STING pathway opens new avenues for understanding its full therapeutic potential, including its role in modulating the anti-tumor immune response. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance FEN1 inhibition as a targeted cancer therapy. Further investigation into the efficacy of SC13 in a wider range of cancer models and in combination with other therapeutic agents is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of FEN1 promotes DNA damage and enhances chemotherapeutic response in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-SC13: A Technical Guide to its Impact on Okazaki Fragment Maturation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing an essential role in the maturation of Okazaki fragments on the lagging strand. Its inhibition is a promising strategy in cancer therapy, particularly for tumors with existing DNA repair deficiencies. This technical guide provides an in-depth analysis of FEN1-IN-SC13, a small molecule inhibitor of FEN1, and its effects on the intricate process of Okazaki fragment maturation. We will delve into the molecular pathways, present quantitative data on FEN1 inhibition, and provide detailed experimental protocols for assessing the cellular consequences of this compound treatment.
The Critical Role of FEN1 in Okazaki Fragment Maturation
During DNA replication, the lagging strand is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous strand. This process, termed Okazaki fragment maturation, is a highly coordinated event involving several key proteins.[1]
Two primary pathways exist for the removal of these primers: the short flap and the long flap pathway. In the predominant short flap pathway, DNA Polymerase δ (Pol δ) displaces the 5' end of the downstream Okazaki fragment, creating a short single-stranded "flap." FEN1, a structure-specific endonuclease, recognizes and cleaves this flap at the junction of the single and double-stranded DNA.[2][3] This cleavage creates a nick that is then sealed by DNA Ligase I, completing the maturation process.[4] The entire process is orchestrated by the proliferating cell nuclear antigen (PCNA), a ring-shaped protein that encircles the DNA and acts as a sliding clamp and a docking platform for FEN1, Pol δ, and DNA Ligase I, ensuring their sequential action.[2][5][6][7]
In the long flap pathway, if the flap becomes too long for FEN1 to process efficiently, it is first cleaved by another nuclease, DNA2, before FEN1 completes the removal of the remaining short flap.[2]
This compound: A Potent Inhibitor of FEN1
This compound (also referred to as SC13) is a small molecule inhibitor that specifically targets the enzymatic activity of FEN1.[8][9][10][11] By inhibiting FEN1, this compound disrupts the crucial step of flap cleavage during Okazaki fragment maturation.[8] This interference with a fundamental DNA replication process has significant downstream consequences for the cell.
Mechanism of Action
This compound functions by binding to FEN1 and inhibiting its endonuclease activity. This prevents the removal of the 5' RNA-DNA flaps of Okazaki fragments. The accumulation of these unprocessed flaps stalls the replication fork, leading to the formation of DNA double-strand breaks (DSBs).[12][13] The unrepaired DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis, particularly in cancer cells that are often more reliant on efficient DNA replication and repair due to their high proliferation rates.[8][14]
Quantitative Data on FEN1 Inhibition
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| BSM-1516 | FEN1 | Biochemical Assay | 7 nM | [15] |
| BSM-1516 | Exo1 | Biochemical Assay | 460 nM | [15] |
| BSM-1516 | FEN1 | Cellular Thermal Shift Assay (CETSA) | 24 nM | [15] |
| This compound | FEN1 | Cell Viability Assay (MCF7 cells) | Effective at 0-40 µM | [16] |
| This compound | FEN1 | Combination Treatment (PC3, DU145 cells) | Used at 20 µM | [17] |
Visualizing the Impact of this compound
To better understand the molecular and logical processes affected by this compound, the following diagrams illustrate the Okazaki fragment maturation pathway and a typical experimental workflow to assess the inhibitor's effects.
Caption: Okazaki Fragment Maturation Pathway and its Inhibition by this compound.
Caption: Experimental Workflow for Assessing the Effects of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to characterize the effects of this compound.
In Vitro FEN1 Flap Cleavage Assay
This assay directly measures the enzymatic activity of FEN1 on a synthetic DNA flap substrate and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., 5'-FAM labeled flap)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)[18]
-
This compound
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the DNA flap substrate at a final concentration of 50 nM.[18]
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant FEN1 to a final concentration of 20 nM.[18]
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at room temperature.
-
The cleavage of the flap releases the fluorophore, leading to an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells treated with this compound and control cells.
-
Resuspend approximately 1 x 10⁵ cells in 100 µL of molten LMPA at 37°C.
-
Pipette the cell suspension onto a pre-coated slide with NMPA and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[19][20]
-
Rinse the slides and place them in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.[20]
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[20]
-
Neutralize the slides with neutralizing buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" under a fluorescence microscope. The tail length and intensity relative to the head are proportional to the amount of DNA damage.
γH2AX Immunofluorescence Staining
This assay visualizes the formation of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and controls.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[21]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[22]
-
Wash with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.[21]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[21]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[21]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[21]
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.[23]
-
Incubate at -20°C for at least 2 hours (or overnight).[24]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[23]
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Conclusion
This compound is a valuable tool for studying the intricacies of Okazaki fragment maturation and the cellular response to its disruption. Its ability to induce DNA damage and cell cycle arrest highlights the potential of FEN1 as a therapeutic target in oncology. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of FEN1 inhibitors and to further explore their therapeutic applications. A thorough understanding of the molecular mechanisms and the ability to quantify the cellular consequences are paramount to advancing the development of this promising class of anti-cancer agents.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okazaki fragment maturation: nucleases take centre stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Okazaki fragment maturation: nucleases take centre stage. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for recruitment of human flap endonuclease 1 to PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neutral Comet Assay [bio-protocol.org]
- 20. geneticeducation.co.in [geneticeducation.co.in]
- 21. benchchem.com [benchchem.com]
- 22. crpr-su.se [crpr-su.se]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-SC13: A Technical Guide to a Novel Anti-Tumor Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anti-cancer therapies. FEN1-IN-SC13 is a potent and specific small molecule inhibitor of FEN1 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a variety of solid tumors.
Introduction to FEN1 and its Role in Cancer
Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a crucial role in maintaining genomic stability through its involvement in two key cellular processes:
-
Okazaki Fragment Maturation: During DNA replication, FEN1 is essential for removing the RNA primers from Okazaki fragments on the lagging strand, enabling the formation of a continuous DNA strand.
-
DNA Repair: FEN1 participates in the long-patch base excision repair (LP-BER) pathway, which is responsible for correcting DNA damage caused by oxidative stress and other endogenous and exogenous agents.
Numerous studies have shown that FEN1 is overexpressed in a wide range of human cancers, including breast, cervical, prostate, and lung cancer.[1][2] This overexpression is often correlated with increased tumor aggressiveness, poor prognosis, and resistance to conventional cancer therapies such as chemotherapy and radiotherapy.[1][2] The reliance of cancer cells on FEN1 for their rapid proliferation and to repair the DNA damage induced by anti-cancer treatments makes FEN1 an attractive therapeutic target.
This compound: A Potent and Specific Inhibitor
This compound is a small molecule inhibitor that has been identified as a highly specific and potent antagonist of FEN1's endonuclease activity.[3] By inhibiting FEN1, SC13 disrupts critical DNA replication and repair processes, leading to the accumulation of DNA damage and ultimately, cancer cell death.
Mechanism of Action
The anti-tumor activity of this compound stems from its ability to induce synthetic lethality in cancer cells. The primary mechanisms of action are:
-
Impairment of DNA Replication and Repair: SC13 directly inhibits the enzymatic activity of FEN1, leading to the accumulation of unresolved flap structures during DNA replication and LP-BER.[1][3] This results in DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.
-
Induction of Apoptosis: The accumulation of DSBs triggers a DNA damage response that, when overwhelmed, leads to the activation of apoptotic pathways and programmed cell death.
-
Sensitization to Chemotherapy and Radiotherapy: By compromising the cell's ability to repair DNA damage, SC13 enhances the efficacy of DNA-damaging agents like paclitaxel and ionizing radiation (IR).[1][4]
-
Immunomodulation via the cGAS-STING Pathway: The accumulation of cytoplasmic DNA fragments resulting from FEN1 inhibition activates the cGAS-STING signaling pathway.[5][6] This, in turn, leads to the production of type I interferons and other cytokines that promote the infiltration of cytotoxic T cells into the tumor microenvironment, thereby enhancing the anti-tumor immune response.[5][6]
Quantitative Data on the Efficacy of this compound
The anti-tumor effects of this compound have been quantified in a variety of preclinical studies, both as a monotherapy and in combination with other treatments.
In Vitro Efficacy
| Cell Line | Treatment | Endpoint | Result | Reference |
| HeLa | SC13 (100 µmol/L) | Cell Viability (72h) | 54.5% survival | [7][8] |
| HeLa | Ionizing Radiation (5 Gy) | Cell Viability (72h) | 74.8% survival | [7][8] |
| HeLa | SC13 (100 µmol/L) + IR (5 Gy) | Cell Viability (72h) | Dramatic inhibition (P < 0.05) | [7][8] |
| HeLa | SC13 (40 µmol/L) + IR (5 Gy) | Colony Formation | Significant reduction (P < 0.05) | [7] |
| PC3, DU145 | SC13 (20 µM) + Camptothecin | Cell Proliferation | Synergistic inhibition | [9] |
In Vivo Efficacy
A study utilizing a HeLa cell xenograft model in nude mice demonstrated the potent in vivo efficacy of SC13 in combination with ionizing radiation.
| Treatment Group | Outcome | Reference |
| Control | Progressive tumor growth | [8] |
| SC13 (200 µg) alone | Slower tumor growth than control | [8] |
| Ionizing Radiation (10 Gy) alone | Slower tumor growth than control | [8] |
| SC13 (200 µg) + IR (10 Gy) | Near-complete cessation of tumor proliferation (P < 0.05) | [8] |
Note: Tumor weights were consistent with the observed growth rates. No significant difference in the body weights of the mice was observed across the treatment groups, indicating a lack of systemic toxicity for SC13 at the tested dose.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate HeLa cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with this compound (100 µmol/L), Ionizing Radiation (5 Gy), or a combination of both. A control group should receive a vehicle control.
-
Incubation: Incubate the treated cells for 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Colony Formation Assay
-
Cell Seeding: Seed HeLa cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with this compound (40 µmol/L), Ionizing Radiation (5 Gy), or a combination of both.
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form.
-
Fixation: Wash the colonies with PBS and then fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the colonies with 0.1% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cGAS, STING, p-STING, TBK1, p-TBK1, IRF3, p-IRF3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Use 4-week-old female BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HeLa cells into the right flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Randomize the mice into four groups: Control (vehicle), SC13 alone (200 µg, intraperitoneal injection), IR alone (10 Gy), and SC13 + IR.
-
Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits FEN1, leading to DNA damage and apoptosis.
FEN1 Inhibition and Immune Activation via cGAS-STING
Caption: FEN1 inhibition activates the cGAS-STING pathway, enhancing anti-tumor immunity.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising new strategy for the treatment of cancers that overexpress FEN1. Its multi-faceted mechanism of action, which includes direct cytotoxicity, sensitization to standard therapies, and immune system activation, makes it a compelling candidate for further development. Future research should focus on:
-
Expanding the range of cancer types: Evaluating the efficacy of SC13 in a broader array of preclinical models.
-
Combination therapies: Exploring synergistic interactions with other targeted agents, including PARP inhibitors and checkpoint inhibitors.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of SC13 to optimize dosing and delivery.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to FEN1 inhibitor therapy.
The continued investigation of this compound and other FEN1 inhibitors holds the potential to deliver novel and effective treatments for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effect of combined paclitaxel with FEN1 inhibitor in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Discovery and Development of FEN1 Inhibitors: A Technical Guide
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing essential roles in Okazaki fragment maturation and long-patch base excision repair. Its overexpression in numerous cancers and its synthetic lethal relationship with deficiencies in other DNA repair pathways, notably the homologous recombination pathway, have positioned FEN1 as a high-value target for anticancer drug development. This guide provides a comprehensive overview of the discovery and development of small-molecule FEN1 inhibitors, detailing the therapeutic rationale, screening methodologies, inhibitor characterization, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals in the field of oncology and DNA damage response.
The Role of FEN1 in DNA Metabolism
FEN1 is a structure-specific metallonuclease belonging to the Rad2 nuclease family.[1] It possesses multiple nuclease activities—5' flap endonuclease, 5'-exonuclease, and gap-endonuclease—that enable its participation in a variety of crucial DNA metabolic pathways to maintain genomic stability.[1][2]
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is essential for removing the 5' RNA-DNA flaps that are created by strand-displacing DNA polymerases. This action creates a ligatable nick, which is crucial for joining the Okazaki fragments into a continuous DNA strand.[3][4]
-
Long-Patch Base Excision Repair (LP-BER): In the LP-BER pathway, which repairs DNA damage from oxidation and alkylation, FEN1 is responsible for removing the displaced DNA flap containing the lesion.[4][5]
-
Other Repair Pathways: FEN1 also contributes to the repair of stalled replication forks, telomere maintenance, and the resolution of trinucleotide repeat expansions.[1][2]
FEN1 as a Therapeutic Target in Oncology
The rationale for targeting FEN1 in cancer therapy is twofold. Firstly, FEN1 is frequently overexpressed in a wide range of solid tumors, including breast, prostate, lung, and gastric cancers, and its elevated expression can be associated with poor prognosis and drug resistance.[2][5] Secondly, and more significantly, FEN1 has been identified as a prime target for a synthetic lethality approach.
A synthetic lethal interaction occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not.[6] Many cancers, particularly breast and ovarian cancers, harbor mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2.[6] These HR-deficient cells become heavily reliant on other DNA repair pathways to survive. FEN1 inhibition disables critical DNA replication and repair functions, leading to an accumulation of DNA double-strand breaks that cannot be repaired in HR-deficient cells, ultimately triggering cell death.[6] This provides a therapeutic window to selectively kill cancer cells while sparing healthy cells with functional HR pathways.
Discovery of FEN1 Inhibitors: Screening Strategies
The identification of potent and selective FEN1 inhibitors has been enabled by the development of robust high-throughput screening (HTS) assays. These assays are typically fluorescence-based, avoiding the need for traditional radiolabeling methods.[1][7]
Fluorescence-Based Nuclease Assays
The most common HTS approaches monitor FEN1's cleavage of a synthetic DNA flap substrate.
-
Fluorescence Resonance Energy Transfer (FRET): A DNA substrate is designed with a fluorophore on one side of the cleavage site and a quencher on the other.[8] In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by FEN1, the fluorophore is released from proximity to the quencher, resulting in a measurable increase in fluorescence.[8]
-
Fluorescence Polarization (FP): This method uses a DNA flap substrate labeled with a single small fluorescent dye (e.g., Atto495).[3][9] The large, intact substrate tumbles slowly in solution, emitting highly polarized light. When FEN1 cleaves the substrate, the small, fluorescently-labeled fragment tumbles much more rapidly, leading to a decrease in fluorescence polarization.[3] This change is used to quantify enzyme activity.
The general workflow for discovering FEN1 inhibitors is outlined in the diagram below.
Biochemical and Cellular Characterization of Inhibitors
Once initial hits are identified, they undergo rigorous characterization to confirm their potency, selectivity, and cellular activity.
Potency and Selectivity of FEN1 Inhibitors
The potency of inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Several classes of small-molecule FEN1 inhibitors have been identified, with potencies ranging from nanomolar to micromolar.
| Inhibitor Class | Example Compound | Target | IC50 / EC50 | Reference(s) |
| N-Hydroxyurea | Compound 1 (FEN1-IN-1) | hFEN1 | IC50: ~2.8 µM | [4] |
| Compound 2 (FEN1-IN-4) | hFEN1-336Δ | IC50: 30 nM | [8] | |
| Compound 4 | hFEN1 | IC50: ~3.3 µM | [4] | |
| Compound 4 | hFEN1 (in cells) | CETSA EC50: 6.8 µM | [4] | |
| Quinazoline | SC13 | FEN1 | Cytotoxic activity in MCF7 cells (0-40 µM) | [10] |
| Arylstibonic Acid | NSC-13755 | FEN1 | IC50: 0.93 µM | [1] |
| Polycyclic Polyphenol | Aurintricarboxylic Acid | FEN1 | IC50: 0.59 µM | [1] |
Note: IC50 values can vary based on assay conditions, substrate concentration, and the specific form of the enzyme used.
Selectivity is a critical parameter, as compounds may inhibit other related nucleases. For example, N-hydroxyurea inhibitors have been tested for activity against the structurally related nuclease EXO1.[4] Achieving high selectivity for FEN1 over other DNA repair enzymes is a key goal of lead optimization.[11]
Experimental Protocols
This protocol is adapted from a high-throughput assay developed for FEN1 inhibitor screening.[3][9]
-
Substrate Preparation: A DNA flap substrate is constructed using three oligonucleotides. One oligonucleotide is labeled at the 5' end with a fluorophore (e.g., Atto495). The sequences are designed to form a stable flap structure that is a known substrate for FEN1.[3]
-
Reaction Buffer: A typical reaction buffer consists of 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[1]
-
Assay Procedure:
-
Dispense test compounds at various concentrations into a 384-well or 1536-well microplate.
-
Add a solution containing recombinant human FEN1 (e.g., 1.5 nM final concentration) to all wells.
-
Initiate the reaction by adding the fluorescently-labeled DNA substrate (e.g., 30 nM final concentration).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Quench the reaction by adding a stop solution containing EDTA (e.g., 0.5 M).
-
Read the fluorescence polarization on a compatible plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.[3]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve to a suitable model to determine the IC50 value.
CETSA is used to confirm that an inhibitor binds to FEN1 inside intact cells.[4] The principle is that ligand binding increases the thermal stability of the target protein.[12][13]
-
Cell Treatment: Culture cells (e.g., SW620 colon cancer cells) to ~80% confluency. Treat the cells with the FEN1 inhibitor at various concentrations (or a single saturating concentration) for a set time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Thermal Challenge:
-
Melt Curve: Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Isothermal Dose-Response: Heat all samples (from different inhibitor concentrations) to a single, optimized temperature (e.g., 50-60°C) where a significant difference between the treated and untreated state is observed.[4]
-
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or with a non-denaturing lysis buffer). Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.
-
Detection: Analyze the amount of soluble FEN1 remaining in the supernatant using quantitative Western blotting with a FEN1-specific antibody.[12]
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble FEN1 against temperature. A shift in the curve to a higher temperature in the inhibitor-treated sample indicates target stabilization.
-
Isothermal Dose-Response: Plot the amount of soluble FEN1 against inhibitor concentration to generate a dose-response curve and calculate the EC50, which reflects target engagement.[4]
-
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.[5]
-
Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Count the cells accurately and plate a specific number (e.g., 200-1000 cells) into 6-well plates. Allow cells to attach overnight.
-
Inhibitor Treatment: Treat the cells with the FEN1 inhibitor at a range of concentrations. Include an untreated control. The treatment can be continuous or for a defined period (e.g., 48 hours), after which the drug-containing medium is replaced with fresh medium.[5]
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies (defined as ≥50 cells) have formed in the control wells.
-
Fixing and Staining: Carefully remove the medium, wash the wells with PBS, and fix the colonies with a solution such as 10% neutral buffered formalin or a methanol/acetic acid mixture. Stain the fixed colonies with 0.5% crystal violet solution for at least 30 minutes.[6]
-
Colony Counting: Gently wash away excess stain with water and allow the plates to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control. Plot the surviving fraction against inhibitor concentration to assess the cytotoxic or cytostatic effect.
Mechanism of Action and Therapeutic Strategy
Molecular Mechanism
Structural and kinetic studies have revealed that many FEN1 inhibitors, particularly those from the N-hydroxyurea class, act by binding to the enzyme's active site.[4] X-ray crystallography has shown that these compounds coordinate the two catalytic magnesium ions that are essential for FEN1's nuclease activity.[4] By occupying the active site, the inhibitors block the DNA substrate from binding and prevent the necessary conformational changes required for flap cleavage.[4]
Synthetic Lethality in HR-Deficient Cancers
The primary therapeutic strategy for FEN1 inhibitors is exploiting synthetic lethality in cancers with deficient homologous recombination (HR). Inhibition of FEN1 in these cells leads to the collapse of replication forks and the formation of double-strand breaks. Because the HR pathway is non-functional, the cells are unable to repair this damage, leading to genomic instability, cell cycle arrest, and apoptosis.[6] This selective killing of HR-deficient cancer cells forms the basis of a targeted therapeutic approach.
Conclusion
FEN1 is a compelling, clinically relevant target for the development of new cancer therapies. The strategy of inducing synthetic lethality in HR-deficient tumors offers a clear path toward personalized medicine. The development of robust biochemical and cellular assays has facilitated the discovery of several classes of small-molecule inhibitors with potent activity. Future work will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate the promise of FEN1 inhibition into effective treatments for patients with breast, ovarian, and other cancers characterized by defects in the DNA damage response.
References
- 1. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 6. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
Methodological & Application
Application Notes and Protocols for FEN1-IN-SC13 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair pathways, including Okazaki fragment maturation and long-patch base excision repair. Its overexpression is observed in numerous cancers, making it a compelling target for anticancer drug development. FEN1-IN-SC13 is a specific small molecule inhibitor of FEN1 that has demonstrated potent antitumor activity. By impeding the function of FEN1, SC13 disrupts DNA replication and repair, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using a cell viability assay.
Mechanism of Action
This compound specifically inhibits the endonuclease activity of FEN1. This inhibition disrupts critical cellular processes:
-
DNA Replication: FEN1 is essential for the removal of RNA primers during the maturation of Okazaki fragments on the lagging strand of DNA. Inhibition by SC13 stalls this process, leading to replication fork collapse and the formation of DNA double-strand breaks (DSBs).
-
DNA Repair: FEN1 participates in the long-patch base excision repair (LP-BER) pathway, which removes damaged DNA segments. SC13 impairs this repair mechanism, causing the accumulation of DNA lesions.[1]
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage and DSBs triggers a DNA damage response, leading to cell cycle arrest and activation of apoptotic pathways.[1]
-
cGAS-STING Pathway Activation: Inhibition of FEN1 by SC13 can lead to an increase in cytoplasmic double-stranded DNA (dsDNA). This cytosolic dsDNA can activate the cGAS-STING signaling pathway, which in turn can promote an anti-tumor immune response.
Data Presentation: Efficacy of this compound
The following table summarizes the observed effects of this compound on the viability of various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Effective Concentration | Observed Effect |
| HeLa | Cervical Cancer | CCK-8 | Not specified | 54.5% cell survival with SC13 treatment alone.[2] |
| MCF7 | Breast Cancer | Not specified | 0-40 µM | Cytotoxic effects observed.[3] |
| PC3 | Prostate Cancer | Cell Survival Assay | 0-80 µM | Dose-dependent decrease in cell survival.[4] |
| LNCaP | Prostate Cancer | Cell Survival Assay | 0-80 µM | Dose-dependent decrease in cell survival.[4] |
| TC-YIK | Cervical Cancer | CCK-8 | Not specified | Dose-dependent inhibition of cell proliferation. |
| A549, H1299, H838 | Non-Small Cell Lung Cancer | MTT | Not specified | Dose-dependent suppression of cellular proliferation. |
Experimental Protocols
Cell Viability Assay using CCK-8
This protocol is adapted from a study on cervical cancer cells and can be optimized for other cell lines.[2]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Count the cells and adjust the concentration.
-
Seed 3,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (100% viability).
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Colony Growth:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Visualizations
Caption: Workflow for determining cell viability upon this compound treatment.
Caption: Signaling cascade initiated by FEN1 inhibition with SC13.
References
Application Notes and Protocols: FEN1-IN-SC13 Colony Formation Assay in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a vital role in maintaining genomic stability.[1][2] Its overexpression has been linked to the progression of various cancers, including cervical cancer, making it a promising therapeutic target.[3][4] FEN1-IN-SC13 (also referred to as SC13) is a specific small molecule inhibitor of FEN1 that has been shown to impede cancer cell growth by inducing DNA damage, cell cycle arrest, and apoptosis.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound in a colony formation (clonogenic) assay with HeLa human cervical cancer cells to assess its long-term effects on cell proliferation and survival.
Mechanism of Action
FEN1 is essential for processing Okazaki fragments during lagging strand DNA synthesis and for long-patch base excision repair (LP-BER).[1][5] Inhibition of FEN1 by this compound disrupts these processes, leading to the accumulation of unresolved DNA flaps and single-strand breaks. These unresolved DNA intermediates can collapse replication forks, generating DNA double-strand breaks (DSBs).[8] The accumulation of DSBs triggers a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis, thereby reducing the ability of single cancer cells to proliferate and form colonies.[3][5]
Quantitative Data
The following tables summarize the quantitative effects of this compound on HeLa cells, both alone and in combination with other treatments.
Table 1: Effect of this compound on HeLa Cell Viability and Colony Formation
| Treatment | Concentration (µM) | Cell Viability (%)[3] | Colony Formation |
| Control (DMSO) | - | 100 | High |
| This compound | 40 | Not explicitly stated | Significantly reduced[9] |
| This compound | 100 | 54.5 | Not explicitly stated |
Table 2: Synergistic Effect of this compound with Ionizing Radiation (IR) in HeLa Cells
| Treatment | This compound (µM) | IR Dose (Gy) | Cell Viability (%)[3] | Apoptotic Rate (%)[3] | Colony Formation |
| Control | - | 0 | 100 | 3.2 | High |
| IR alone | - | 5 | 74.8 | 5.0 | Moderately reduced[3] |
| This compound alone | 100 | 0 | 54.5 | 4.8 | Reduced |
| This compound + IR | 100 | 5 | Dramatically inhibited | 14.3 | Severely reduced[3][9] |
Experimental Protocols
Materials
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Glutaraldehyde (6% v/v for fixation)
Protocol 1: HeLa Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Colony Formation Assay
-
Cell Seeding:
-
Harvest HeLa cells using Trypsin-EDTA and perform a cell count.
-
Seed 500 cells per well in 6-well plates containing 2 mL of complete DMEM.
-
Allow the cells to attach overnight in the incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete DMEM from a stock solution. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Monitor the plates periodically to ensure colonies in the control wells are of a sufficient size (at least 50 cells).
-
-
Fixation and Staining:
-
After the incubation period, gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 6% glutaraldehyde to each well and incubating for 15 minutes at room temperature.
-
Aspirate the glutaraldehyde and gently wash the wells with PBS.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with deionized water until the background is clear.
-
-
Colony Counting and Analysis:
-
Allow the plates to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded x PE) x 100%
-
-
Visualizations
Caption: Signaling pathway of FEN1 inhibition by this compound leading to reduced colony formation.
Caption: Experimental workflow for the this compound colony formation assay in HeLa cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 3. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FEN1 promotes DNA damage and enhances chemotherapeutic response in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of FEN1 Inhibition by SC13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of SC13, a specific inhibitor of Flap Endonuclease 1 (FEN1). The protocols and data herein are essential for researchers investigating DNA repair mechanisms, cell cycle regulation, and apoptosis, particularly in the context of cancer therapeutics.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair pathways, including Okazaki fragment maturation and base excision repair.[1][2] Its overexpression is implicated in various cancers, making it a promising target for therapeutic intervention. SC13 is a small molecule inhibitor that specifically targets FEN1, leading to impaired DNA damage repair, cell cycle arrest, and apoptosis in cancer cells.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of SC13 by quantifying changes in protein expression levels of FEN1 and key downstream markers of DNA damage and apoptosis.
Data Presentation
The following tables summarize the qualitative and quantitative effects of SC13 on key protein markers as determined by Western blot analysis.
Table 1: Effect of SC13 on DNA Damage and Apoptosis Markers
| Target Protein | Treatment Group | Observed Change in Protein Level | Reference |
| γ-H2AX | SC13 | Increased | [3] |
| BAX | SC13 + Ionizing Radiation | Significantly Upregulated | [4] |
| BCL-2 | SC13 + Ionizing Radiation | Decreased | [4] |
| BCL-XL | SC13 + Ionizing Radiation | Decreased | [4] |
| Cleaved Caspase-3 | SC13 | Increased | [1] |
Note: Quantitative fold-change data for SC13 treatment alone is not consistently available in the reviewed literature. The data for BAX, BCL-2, and BCL-XL reflects a synergistic effect with ionizing radiation.
Table 2: Activation of the cGAS-STING Pathway by SC13
| Target Protein | Treatment Group | Observed Change in Protein Level | Reference |
| p-STING | SC13 | Increased | |
| p-TBK1 | SC13 | Increased | |
| p-IRF3 | SC13 | Increased |
Note: The activation of the cGAS-STING pathway is a key downstream event of FEN1 inhibition by SC13, leading to an innate immune response.
Experimental Protocols
Protocol 1: Western Blot Analysis of FEN1, γ-H2AX, and Apoptosis-Related Proteins in HeLa Cells
This protocol is adapted from established methodologies for analyzing the effects of SC13 in cervical cancer cells.[4]
1. Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Treat cells with the desired concentration of SC13 (e.g., 100 µmol/L) and/or ionizing radiation (e.g., 5 Gy) for the specified duration (e.g., 72 hours).[5] Include appropriate vehicle controls (e.g., DMSO).
2. Protein Extraction:
-
Lyse the cells using a suitable protein extraction kit (e.g., Minute™ Protein Extraction Kits) containing a protease inhibitor cocktail (e.g., PMSF).
-
Quantify the protein concentration of the lysates using a Bradford Protein Assay Kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) at a dilution of 1:2000 for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (e.g., GAPDH).
Protocol 2: Western Blot Analysis of cGAS-STING Pathway Activation
This protocol is based on the methodology used to demonstrate SC13-induced activation of the innate immune signaling pathway.[6]
1. Cell Culture and Treatment:
-
Culture appropriate tumor cell lines (e.g., HeLa) as described in Protocol 1.
-
Treat cells with SC13 (e.g., 20 µM) for 48 hours.
2. Protein Extraction and Quantification:
-
Follow the steps for protein extraction and quantification as outlined in Protocol 1.
3. SDS-PAGE and Protein Transfer:
-
Follow the steps for SDS-PAGE and protein transfer as outlined in Protocol 1.
4. Immunoblotting:
-
Block the membrane as described in Protocol 1.
-
Incubate the membrane with the following primary antibodies overnight at 4°C:
-
anti-cGAS
-
anti-STING
-
anti-phospho-STING (p-STING)
-
anti-TBK1
-
anti-phospho-TBK1 (p-TBK1)
-
anti-IRF3
-
anti-phospho-IRF3 (p-IRF3)
-
A suitable loading control antibody (e.g., β-actin). (Note: Optimal antibody dilutions should be determined empirically based on the manufacturer's recommendations.)
-
-
Proceed with washing and secondary antibody incubation as described in Protocol 1.
5. Detection and Quantification:
-
Follow the steps for detection and quantification as outlined in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: FEN1 Inhibition by SC13 Induces Apoptosis.
Caption: SC13 Activates the cGAS-STING Pathway.
Caption: Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Staining for DNA Damage Following FEN1-IN-SC13 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair.[1][2] It functions as a structure-specific endonuclease essential for Okazaki fragment maturation during lagging-strand DNA synthesis and participates in the base excision repair (BER) pathway.[1][3] Due to its elevated expression in various cancers and its role in cell proliferation, FEN1 has emerged as a promising therapeutic target.[2][4]
FEN1-IN-SC13 (hereafter referred to as SC13) is a small molecule inhibitor that specifically targets FEN1 activity.[2][5] Inhibition of FEN1 by SC13 disrupts DNA replication and repair processes.[2] This disruption leads to the accumulation of unprocessed DNA flap intermediates, causing replication fork instability and collapse, which ultimately results in the formation of cytotoxic DNA double-strand breaks (DSBs).[2][3][6] The induction of DSBs is a key mechanism through which SC13 suppresses cancer cell proliferation and enhances the efficacy of other DNA-damaging agents like chemotherapy and ionizing radiation.[2][7]
A reliable method for quantifying the DNA damage induced by FEN1 inhibitors is crucial for their preclinical evaluation. Immunofluorescence (IF) staining of DSB markers is a sensitive and widely used technique for this purpose.[8] Following a DSB, the histone variant H2AX is rapidly phosphorylated on serine 139, forming γH2AX.[9] This phosphorylation event marks the chromatin surrounding the break and initiates the DNA damage response (DDR). Concurrently, the p53-binding protein 1 (53BP1) is recruited to these sites, playing a pivotal role in the choice of DSB repair pathway, primarily promoting non-homologous end joining (NHEJ).[8][10] The formation of distinct nuclear foci by both γH2AX and 53BP1 allows for their visualization and quantification by fluorescence microscopy.[11]
This application note provides a detailed protocol for performing dual-label immunofluorescence staining of γH2AX and 53BP1 in cultured cells treated with the FEN1 inhibitor SC13 to quantitatively assess the induction of DNA damage.
Signaling Pathway and Mechanism of Action
The inhibition of FEN1 by SC13 sets off a cascade of events culminating in the activation of the DNA damage response, which can be visualized by the formation of γH2AX and 53BP1 foci.
Caption: this compound inhibits FEN1, leading to DSBs and activation of the DNA damage response.
Experimental Protocols
This section details the complete workflow for the immunofluorescence analysis of DNA damage markers.
Experimental Workflow Overview
Caption: Workflow for immunofluorescence analysis of DNA damage foci after FEN1 inhibitor treatment.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, MCF7) in appropriate media.
-
Seed cells onto 12 mm sterile glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency on the day of treatment.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed culture media to the desired final concentrations (e.g., 0, 5, 10, 20, 30 µM). The final DMSO concentration should not exceed 0.5%.
-
-
Cell Treatment:
-
Aspirate the old media from the wells.
-
Add the media containing the different concentrations of SC13 to the respective wells.
-
Include a vehicle control (DMSO only) and a positive control (e.g., 10 µM Etoposide for 2 hours) to ensure the staining procedure is effective.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Protocol 2: Dual Immunofluorescence Staining
Note: Perform all washing steps gently to avoid dislodging cells.
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Prepare the primary antibody solution by diluting anti-γH2AX (e.g., mouse monoclonal) and anti-53BP1 (e.g., rabbit polyclonal) antibodies in blocking buffer at their recommended concentrations (e.g., 1:200 to 1:1000).
-
Aspirate the blocking buffer and add 200 µL of the primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[13]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
Prepare the secondary antibody solution by diluting fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) in blocking buffer (e.g., 1:500). Protect from light from this point forward.
-
Aspirate the wash buffer and add 200 µL of the secondary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature in the dark.[12]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with 1x PBS for 5 minutes each in the dark.
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto glass microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain the nuclei.
-
Seal the edges of the coverslips with clear nail polish and let them dry.
-
Store the slides at 4°C in the dark until imaging.
-
Protocol 3: Image Acquisition and Analysis
-
Microscopy:
-
Visualize the slides using an epifluorescence or confocal microscope equipped with appropriate filters for DAPI (blue), Alexa Fluor 488 (green for 53BP1), and Alexa Fluor 594 (red for γH2AX).
-
Capture images from at least 10 random fields of view per sample, ensuring at least 100 cells are imaged for each condition. Use consistent exposure settings across all samples for accurate comparison.
-
-
Image Analysis and Foci Quantification:
-
Use image analysis software such as Fiji or ImageJ.[9]
-
For each cell, identify the nucleus using the DAPI channel.
-
Count the number of distinct fluorescent foci within each nucleus for both the γH2AX and 53BP1 channels. Automated plugins can be used for high-throughput and unbiased counting.[9]
-
To determine co-localization, merge the γH2AX and 53BP1 channels and count the number of overlapping foci.
-
Calculate the average number of foci per nucleus for each treatment condition.
-
Data Presentation: Representative Results
The following tables present hypothetical data illustrating the expected outcomes from experiments using the described protocols.
Table 1: Dose-Dependent Induction of γH2AX Foci by this compound (Data represents mean ± standard deviation after 24-hour treatment)
| This compound Conc. (µM) | Average γH2AX Foci per Nucleus |
| 0 (Vehicle Control) | 1.5 ± 0.8 |
| 5 | 8.2 ± 2.1 |
| 10 | 17.5 ± 4.3 |
| 20 | 28.9 ± 5.6 |
| 30 | 35.1 ± 6.2 |
| Positive Control (Etoposide) | 45.3 ± 7.9 |
Table 2: Time-Course of 53BP1 Foci Formation (Data represents mean ± standard deviation with 20 µM this compound)
| Treatment Time (Hours) | Average 53BP1 Foci per Nucleus |
| 0 | 1.2 ± 0.6 |
| 6 | 10.4 ± 3.3 |
| 12 | 21.8 ± 4.9 |
| 24 | 29.3 ± 5.1 |
| 48 | 15.7 ± 4.5 |
Table 3: Co-localization of γH2AX and 53BP1 Foci (Data represents the percentage of γH2AX foci co-localizing with 53BP1 foci after 24-hour treatment with 20 µM this compound)
| Marker | Total Foci per Nucleus (Mean) | Co-localized Foci per Nucleus (Mean) | % Co-localization |
| γH2AX | 28.9 | 24.6 | 85.1% |
| 53BP1 | 29.3 | 24.6 | 84.0% |
Conclusion
The immunofluorescence protocol detailed in this application note provides a robust and quantitative method for assessing DNA damage induced by the FEN1 inhibitor SC13. By visualizing and counting γH2AX and 53BP1 foci, researchers can effectively characterize the dose- and time-dependent effects of FEN1 inhibition on genomic integrity. This assay is a valuable tool in the preclinical development of FEN1-targeted therapies, enabling the evaluation of drug potency and the elucidation of its mechanism of action in cancer cells.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
FEN1-IN-SC13: Application Notes and Protocols for In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo application of FEN1-IN-SC13, a small molecule inhibitor of Flap Endonuclease 1 (FEN1), in mouse xenograft models. This document details the mechanism of action, established experimental protocols, and available quantitative data from preclinical studies. FEN1 is a critical enzyme in DNA replication and repair, and its inhibition represents a promising strategy in cancer therapy, particularly in sensitizing tumors to conventional treatments such as chemotherapy and radiotherapy.
Mechanism of Action
FEN1 plays a crucial role in maintaining genomic stability through its involvement in Okazaki fragment maturation during DNA replication and in the long-patch base excision repair (LP-BER) pathway. By specifically inhibiting the endonuclease activity of FEN1, this compound disrupts these vital cellular processes. This inhibition leads to the accumulation of unresolved DNA flap structures, resulting in DNA double-strand breaks (DSBs), chromosomal instability, and ultimately, apoptosis in cancer cells.[1][2][3]
Furthermore, recent studies have elucidated that the accumulation of cytosolic double-stranded DNA fragments resulting from FEN1 inhibition can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[4][5] This innate immune pathway, when activated in tumor cells, leads to the production of type I interferons and other inflammatory cytokines, which can enhance anti-tumor immunity by promoting the infiltration of immune cells into the tumor microenvironment.
In Vivo Efficacy of this compound in Mouse Xenograft Models
This compound has demonstrated significant anti-tumor activity in various mouse xenograft models, both as a monotherapy and in combination with other cancer treatments.
Data Summary
| Cancer Type | Xenograft Model | Treatment | Dosage | Key Findings | Reference |
| Cervical Cancer | HeLa Cells | SC13 + Ionizing Radiation (IR) | SC13: 200 µ g/mouse , i.p. daily for 5 days; IR: 10 Gy | Combination treatment almost completely halted tumor proliferation. No significant body weight changes observed. | [1] |
| Breast Cancer | Not Specified | SC13 | Not Specified | Impeded cancer progression. | [2] |
| Various Cancers | Not Specified | SC13 + Chemotherapy | Not Specified | Sensitized tumors to chemotherapy, allowing for reduced dosage and toxicity. | [6] |
Note: Specific tumor growth inhibition percentages and detailed tumor volume/weight data are not consistently reported in the available literature. The provided findings are based on the qualitative descriptions and graphical representations in the cited sources.
Experimental Protocols
The following are detailed methodologies for conducting in vivo mouse xenograft studies with this compound, based on published research.
Cervical Cancer Xenograft Model with this compound and Ionizing Radiation
This protocol is adapted from a study investigating the radiosensitizing effects of this compound.[1]
3.1.1. Materials
-
HeLa cervical cancer cells
-
Female nude mice (5-6 weeks old)
-
Matrigel
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Ionizing radiation source
3.1.2. Procedure
-
Cell Preparation: Culture HeLa cells to the logarithmic growth phase. Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into four treatment groups:
-
Vehicle control (e.g., DMSO or saline, intraperitoneally)
-
This compound alone
-
Ionizing Radiation (IR) alone
-
This compound + IR
-
-
Drug Administration: For the this compound groups, administer 200 µg of SC13 intraperitoneally (i.p.) daily for five consecutive days.
-
Radiation Treatment: For the IR groups, on a designated day during the drug administration period, irradiate the tumors with a single dose of 10 Gy. Shield the rest of the mouse's body.
-
Data Collection:
-
Continue to monitor and record tumor volumes for the duration of the study.
-
Record the body weight of each mouse 2-3 times per week to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
3.1.3. Expected Outcomes
The combination of this compound and ionizing radiation is expected to result in a significant reduction in tumor growth rate and final tumor volume/weight compared to either treatment alone.[1] No significant changes in body weight are anticipated at the specified dosage.[1]
General Protocol for Combination Therapy with Chemotherapeutic Agents (e.g., Paclitaxel)
This protocol provides a general framework for evaluating the synergistic effects of this compound with chemotherapeutic agents.
3.2.1. Materials
-
Cancer cell line of interest (e.g., breast, ovarian)
-
Appropriate mouse strain (e.g., nude, SCID)
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel)
-
Vehicle for both drugs
3.2.2. Procedure
-
Tumor Establishment: Follow steps 1-3 from the protocol in section 3.1.1.
-
Treatment Groups: Randomize mice into treatment groups, including:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Dosing and Administration:
-
The dosage and administration route for this compound can be based on the previously established protocol (e.g., 200 µ g/mouse , i.p. daily for a specified duration).
-
The dosage and schedule for the chemotherapeutic agent should be based on established protocols for the specific drug and mouse model. It may be beneficial to test both standard and reduced doses of the chemotherapeutic agent to evaluate the dose-sparing potential of this compound.[6]
-
-
Data Collection and Analysis: Follow step 7 from the protocol in section 3.1.1.
Visualizations
Signaling Pathways
Caption: this compound inhibits FEN1, leading to DNA damage, apoptosis, and immune activation.
Experimental Workflow
Caption: Workflow for a typical mouse xenograft study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: FEN1-IN-SC13 Combination Therapy with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a vital role in maintaining genomic stability.[1] In numerous cancers, including cervical and breast cancer, FEN1 is overexpressed, contributing to rapid cell proliferation and resistance to chemotherapy.[2][3] The small molecule inhibitor, FEN1-IN-SC13 (referred to as SC13), has been identified as a specific inhibitor of FEN1 activity.[2] This document provides detailed application notes and protocols for the combination therapy of SC13 with the widely used chemotherapeutic agent, paclitaxel. The synergistic anti-tumor effect of this combination therapy offers a promising strategy to enhance the efficacy of paclitaxel, potentially allowing for lower dosages and reduced side effects.[1][4]
Mechanism of Action
The combination of FEN1 inhibitor SC13 and paclitaxel demonstrates a synergistic anti-tumor effect, primarily through the disruption of DNA repair mechanisms and induction of cell cycle arrest and apoptosis.[1][4] Paclitaxel induces DNA damage, and the inhibition of FEN1 by SC13 prevents the cancer cells from repairing this damage effectively.[4]
Specifically, SC13 inhibits FEN1's role in Okazaki fragment maturation and long-patch base excision repair (LP-BER), leading to the accumulation of DNA damage and chromosomal instability in cancer cells.[1] This heightened genomic instability sensitizes the cancer cells to the cytotoxic effects of paclitaxel.[2] The combination treatment has been shown to significantly induce cell cycle arrest in cervical cancer cells by inhibiting the expression of CDK2/4 and cyclins.[1]
A secondary mechanism involves the activation of the cGAS-STING signaling pathway. SC13 can induce an increase in cytoplasmic double-stranded DNA (dsDNA), which in turn activates the cGAS-STING pathway. This leads to an increased secretion of chemokines, promoting the infiltration of immune cells such as CAR-T cells into the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effect of this compound and paclitaxel combination therapy.
Table 1: In Vitro Cytotoxicity in HeLa Cervical Cancer Cells
| Treatment | Concentration | Survival Rate (%) |
| Control | - | 100 |
| SC13 | 100 µmol/L | 54.5 |
| Paclitaxel (IR) | 5 Gy | 74.8 |
| SC13 + Paclitaxel (IR) | 100 µmol/L + 5 Gy | < 20 (P < 0.05) |
| Data extracted from a study on the combination of SC13 with ionizing radiation (IR), which has a similar DNA-damaging effect to paclitaxel.[5] |
Table 2: Apoptosis Induction in HeLa Cells
| Treatment | Apoptotic Rate (%) |
| Control | 3.2 |
| SC13 | 4.8 |
| Paclitaxel (IR) | 5.0 |
| SC13 + Paclitaxel (IR) | 14.3 (P < 0.05) |
| Data extracted from a study on the combination of SC13 with ionizing radiation (IR).[5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of SC13, paclitaxel, and their combination on cancer cells.
Materials:
-
HeLa cervical cancer cells (or other relevant cancer cell line)
-
96-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of SC13 and paclitaxel in complete medium.
-
Treat the cells with varying concentrations of SC13 alone, paclitaxel alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by SC13, paclitaxel, and their combination.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with SC13, paclitaxel, or the combination for the desired time period (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of SC13, paclitaxel, and their combination on cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with SC13, paclitaxel, or the combination for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Female nude mice (5-6 weeks old)
-
HeLa cells (or other cancer cell line)
-
Matrigel
-
This compound
-
Paclitaxel
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of 2 x 10^6 HeLa cells mixed with an equal volume of Matrigel into the right flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to different treatment groups: Vehicle control, SC13 alone, paclitaxel alone, and SC13 + paclitaxel.
-
Administer SC13 (e.g., 200 µg) intraperitoneally daily for a specified period (e.g., five consecutive days).[5]
-
Administer paclitaxel according to a standard dosing schedule for xenograft models.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Caption: Experimental workflow for evaluating this compound and paclitaxel combination therapy.
Caption: Signaling pathway of this compound and paclitaxel synergistic action.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FEN1 is a prognostic biomarker for ER+ breast cancer and associated with tamoxifen resistance through the ERα/cyclin D1/Rb axis - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Synergistic antitumor effect of combined paclitaxel with FEN1 inhibitor in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of FEN1-IN-SC13 and Ionizing Radiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a crucial enzyme in DNA replication and repair, playing a vital role in maintaining genomic integrity through its involvement in Okazaki fragment processing and the base excision repair (BER) pathway. Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing cell death primarily through the generation of DNA single and double-strand breaks. FEN1-IN-SC13 is a small molecule inhibitor of FEN1. Emerging evidence indicates that the inhibition of FEN1 can significantly sensitize cancer cells to the cytotoxic effects of ionizing radiation, presenting a promising therapeutic strategy. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound and ionizing radiation.
Data Presentation
The following tables summarize quantitative data from studies on the combined effect of FEN1 inhibitors and ionizing radiation.
Table 1: Cell Viability in HeLa Cells
| Treatment | Concentration/Dose | Cell Viability (%)[1] |
| Control | - | 100 |
| This compound | 100 µmol/L | 74.8 |
| Ionizing Radiation (IR) | 5 Gy | 54.5 |
| This compound + IR | 100 µmol/L + 5 Gy | < 40 |
Table 2: Clonogenic Survival in HeLa Cells (Representative Data)
| Treatment | Radiation Dose (Gy) | Surviving Fraction | Sensitization Enhancement Ratio (SER) |
| IR Alone | 0 | 1.00 | - |
| 2 | 0.60 | - | |
| 4 | 0.25 | - | |
| 6 | 0.08 | - | |
| This compound + IR | 0 | 0.85 | - |
| 2 | 0.30 | 2.0 | |
| 4 | 0.07 | 2.3 | |
| 6 | 0.01 | 2.5 |
Note: This table presents representative data for clonogenic survival assays based on typical outcomes observed when combining a FEN1 inhibitor with ionizing radiation.
Table 3: DNA Damage by Comet Assay in HeLa Cells (Representative Data)
| Treatment | Olive Tail Moment (Arbitrary Units) |
| Control | 1.5 ± 0.5 |
| This compound | 3.0 ± 0.8 |
| Ionizing Radiation (IR) | 15.0 ± 2.5 |
| This compound + IR | 35.0 ± 4.0 |
Note: This table provides representative data for comet assays, illustrating the increase in DNA damage with combined treatment.
Table 4: Apoptosis in HeLa Cells
| Treatment | Apoptotic Cells (%)[1] |
| Control | 3.2 |
| This compound | 4.8 |
| Ionizing Radiation (IR) | 5.0 |
| This compound + IR | 14.3 |
Experimental Protocols
Cell Culture and Treatments
-
Cell Line: HeLa (human cervical cancer) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO and diluted to the desired final concentration in the cell culture medium.
-
Ionizing Radiation: Cells are irradiated using a calibrated X-ray source at a specified dose.
-
Combination Treatment: Cells are typically pre-treated with this compound for a defined period (e.g., 24 hours) before exposure to ionizing radiation.
MTT Cell Viability Assay
-
Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with this compound, ionizing radiation, or the combination.
-
After 72 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Clonogenic Survival Assay
-
Seed a known number of HeLa cells (e.g., 500, 1000, 2000 cells) into 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat the cells with this compound for 24 hours, followed by irradiation with varying doses (e.g., 0, 2, 4, 6 Gy).
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet.
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
The Sensitization Enhancement Ratio (SER) can be calculated by comparing the radiation doses required to achieve the same biological effect (e.g., 50% survival) with and without the FEN1 inhibitor.
Alkaline Comet Assay for DNA Damage
-
Harvest cells after treatment and resuspend them in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for 1 hour at 4°C.
-
Place the slides in an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25V for 30 minutes.
-
Neutralize the slides with 0.4 M Tris, pH 7.5.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the slides using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to determine the Olive Tail Moment (a measure of DNA damage).
Annexin V/PI Apoptosis Assay
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).
Visualizations
Caption: Synergistic signaling pathway of this compound and IR.
Caption: Experimental workflow for combination treatment.
Caption: Logical relationship of the synergistic effect.
References
Application Notes and Protocols: FEN1-IN-SC13 with Camptothecin in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair. Its overexpression in various cancers has been linked to tumor progression and resistance to chemotherapy. FEN1-IN-SC13 is a specific inhibitor of FEN1 that has shown promise in preclinical cancer models. Camptothecin is a well-known topoisomerase I inhibitor that induces DNA damage and is used as a chemotherapeutic agent. This document outlines the preclinical findings and experimental protocols for the combination therapy of this compound and camptothecin, which has demonstrated a synergistic effect in inducing cancer cell death. The combination of a FEN1 inhibitor with a low dose of camptothecin has been shown to induce a synthetic lethal effect, leading to enhanced cancer cell killing through the mitochondria-mediated apoptotic pathway[1][2].
Data Presentation
The combination of this compound and camptothecin has been evaluated in various cancer cell lines, demonstrating a synergistic reduction in cell viability. The following tables summarize the quantitative data from these preclinical studies.
Table 1: Anti-survival Effects of this compound and Camptothecin on Prostate Cancer and Normal Prostate Cell Lines
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| PC3 (Prostate Cancer) | This compound | 20 µM | ~60% |
| Camptothecin | 1 nM | ~80% | |
| This compound + Camptothecin | 20 µM + 1 nM | ~30% | |
| DU145 (Prostate Cancer) | This compound | 20 µM | ~70% |
| Camptothecin | 1 nM | ~85% | |
| This compound + Camptothecin | 20 µM + 1 nM | ~40% | |
| WPMY-1 (Normal Prostate) | This compound | 20 µM | ~90% |
| Camptothecin | 1 nM | ~95% | |
| This compound + Camptothecin | 20 µM + 1 nM | ~85% |
Note: The data presented are approximate values derived from published graphical representations and serve for comparative purposes.
Signaling Pathway
The synergistic effect of this compound and camptothecin culminates in the activation of the intrinsic (mitochondrial) pathway of apoptosis. Camptothecin inhibits topoisomerase I, leading to DNA single-strand breaks that, upon replication, are converted to double-strand breaks. Simultaneously, inhibition of FEN1 by this compound impairs the base excision repair pathway, leading to an accumulation of DNA damage. This overwhelming DNA damage stress signals the activation of pro-apoptotic Bcl-2 family proteins, which in turn permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound and camptothecin on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145) and a normal prostate cell line (WPMY-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Camptothecin (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and camptothecin in complete culture medium.
-
Treat the cells with varying concentrations of this compound alone, camptothecin alone, or the combination of both. Include a vehicle control (DMSO) group.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Synergy Analysis: The synergistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound and camptothecin.
Materials:
-
Prostate cancer cells
-
This compound and Camptothecin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound (20 µM), camptothecin (1 nM), or the combination for the desired time (e.g., 24-48 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of the this compound and camptothecin combination.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Prostate cancer cells (e.g., PC3)
-
Matrigel
-
This compound and Camptothecin
-
Vehicle for drug delivery
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., 2 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, camptothecin alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection daily for 5 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
The preclinical data strongly suggest that the combination of the FEN1 inhibitor, this compound, and the topoisomerase I inhibitor, camptothecin, results in a synergistic anti-cancer effect, particularly in prostate cancer models. This combination enhances the induction of apoptosis through the mitochondrial pathway and demonstrates a favorable therapeutic window with minimal effects on normal cells. The provided protocols offer a framework for researchers to further investigate and validate these findings. Further studies are warranted to explore the full therapeutic potential of this combination in various cancer types and to optimize dosing and scheduling for potential clinical translation.
References
Troubleshooting & Optimization
FEN1-IN-SC13 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of FEN1-IN-SC13, a potent inhibitor of Flap endonuclease 1 (FEN1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored as a solid at -20°C for long-term storage, where it is stable for at least four years.[1] For short-term storage, 0°C is also acceptable.[2] Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and acetonitrile.[1] For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in an appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution, dissolve 4.335 mg of this compound (Molecular Weight: 433.5 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
Q4: Can I store the this compound working solution?
A4: It is highly recommended to prepare the working solution for in vivo and in vitro experiments fresh on the day of use.[3] If a working solution needs to be stored for a very short period, keep it at 2-8°C and use it as soon as possible. However, fresh preparation is always the best practice to ensure optimal activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | Solvent has absorbed moisture. | Use fresh, anhydrous DMSO to prepare a new stock solution. Hygroscopic DMSO can significantly impact solubility. |
| Storage temperature is too high. | Ensure the stock solution is stored at -80°C or -20°C as recommended. | |
| Concentration is too high. | Prepare a new stock solution at a lower concentration. Check the solubility information provided by the supplier. | |
| Inconsistent or No Activity in Cell-Based Assays | Improper storage of stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for each experiment. |
| Degradation of the compound in the working solution. | Prepare the working solution fresh from the stock solution immediately before each experiment. | |
| Cell line is not sensitive to FEN1 inhibition. | FEN1 is overexpressed in many cancer cell lines, but sensitivity can vary.[4] Confirm FEN1 expression in your cell line of interest. Consider using a positive control cell line known to be sensitive to FEN1 inhibitors. | |
| Unexpected Cytotoxicity in Control Cells | High concentration of DMSO in the final culture medium. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and that the same concentration is used in the vehicle control. |
| The compound itself has some off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. |
Stability and Storage Conditions
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[1] | Long-term storage. |
| 0°C | Short-term[2] | For immediate use. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles. | |
| Working Solution (in aqueous buffer) | 2-8°C | Prepare fresh for each use[3] | Prone to degradation; immediate use is recommended. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Cell Viability Assay (Example using HeLa cells)
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Experimental Workflows
FEN1 Inhibition and Activation of the cGAS-STING Pathway
Inhibition of FEN1 can lead to the accumulation of cytosolic double-stranded DNA (dsDNA), which is then detected by the cyclic GMP-AMP synthase (cGAS). This triggers the cGAS-STING signaling pathway, leading to the production of type I interferons and other inflammatory cytokines, which can promote an anti-tumor immune response.[5]
Caption: this compound inhibits FEN1, leading to cytosolic dsDNA accumulation and cGAS-STING pathway activation.
General Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cancer research setting.
Caption: A typical experimental workflow for evaluating the in vitro and in vivo efficacy of this compound.
References
- 1. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of FEN1-IN-SC13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FEN1-IN-SC13. All information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair.[1][2][3] By inhibiting FEN1, SC13 disrupts Okazaki fragment maturation during DNA replication and impedes long-patch base excision repair (LP-BER).[1][2][4] This leads to the accumulation of unresolved DNA flaps, resulting in DNA double-strand breaks (DSBs), chromosomal instability, and ultimately, cytotoxicity in cancer cells.[1][3]
Q2: Is this compound specific for FEN1? What are its known off-target effects?
Current research indicates that this compound is highly specific for FEN1. Studies have shown that at concentrations effective for FEN1 inhibition, SC13 does not inhibit the activity of other related DNA repair enzymes, including:
-
Exonuclease 1 (EXO1)[1]
-
Gap Endonuclease 1 (GEN1)[1]
-
Apurinic/apyrimidinic endonuclease 1 (APE1)[1]
-
DNA Polymerase β (Pol β)[1]
-
DNA Ligase I[1]
-
DNase I[1]
To date, no direct off-target protein binding has been reported. However, it is important to distinguish between direct off-target effects and downstream cellular consequences of FEN1 inhibition. For instance, the accumulation of cytoplasmic double-stranded DNA (dsDNA) resulting from FEN1 inhibition can activate the cGAS-STING signaling pathway, a component of the innate immune system.[5][6][7] This is considered a downstream biological effect of on-target FEN1 inhibition rather than a direct off-target interaction of SC13.
Troubleshooting Guides
Problem 1: I am not observing the expected cytotoxicity or synergistic effect with another compound.
Possible Cause 1: Suboptimal Concentration of this compound
-
Solution: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. The half-maximal inhibitory concentration (IC50) of SC13 can vary between cell lines. For example, in some non-small cell lung cancer cell lines, the IC50 is around 20 to 30 mmol/L. Titrate the concentration of SC13 to ensure you are using an effective dose.
Possible Cause 2: Cell Line Resistance
-
Solution: FEN1 expression levels can influence sensitivity to SC13.[1] Verify the FEN1 expression level in your cell line via Western blot or qPCR. Cell lines with lower FEN1 expression may be less sensitive. Consider using a positive control cell line known to be sensitive to FEN1 inhibition.
Possible Cause 3: Issues with the Synergistic Agent
-
Solution: Ensure that the chemotherapeutic agent or radiation dose is also optimized for your experimental system. This compound has shown synergistic effects with paclitaxel and ionizing radiation (IR).[2][8][9] Confirm the efficacy of the synergistic agent alone before combination experiments.
Problem 2: I am observing unexpected cytotoxicity in my control (untreated or vehicle-treated) cells.
Possible Cause 1: Solvent Toxicity
-
Solution: this compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and that you have a vehicle-only control group to assess solvent toxicity.
Possible Cause 2: Cell Health and Culture Conditions
-
Solution: Poor cell health can make cells more susceptible to any treatment. Ensure your cells are healthy, within a low passage number, and free from contamination. Maintain optimal cell culture conditions (e.g., confluency, media freshness).
Problem 3: I am seeing an increase in innate immune signaling (e.g., activation of the cGAS-STING pathway) and am concerned about off-target effects.
Explanation: This is likely a downstream consequence of on-target FEN1 inhibition, not a direct off-target effect. Inhibition of FEN1 leads to an accumulation of cytoplasmic dsDNA, which is a known activator of the cGAS-STING pathway.[5][6][7]
Data Presentation
Table 1: Selectivity Profile of this compound
| Enzyme/Activity | Effect of this compound | Reference |
| FEN1 | Inhibitory | [1] |
| EXO activity | No inhibitory effect | [1] |
| GEN activity | No inhibitory effect | [1] |
| APE1 | No inhibitory effect | [1] |
| Pol β | No inhibitory effect | [1] |
| DNA ligase I | No inhibitory effect | [1] |
| DNase I | No inhibitory effect | [1] |
Table 2: Synergistic Effects of this compound in HeLa Cells
| Treatment | Cell Viability | Apoptotic Rate | Reference |
| Control | 100% | 3.2% | [8] |
| SC13 alone | 74.8% | 4.8% | [8] |
| Ionizing Radiation (IR) alone | 54.5% | 5.0% | [8] |
| SC13 + IR | Significantly lower than single treatments | 14.3% | [8] |
Experimental Protocols
1. In Vitro FEN1 Activity Assay (Fluorescence-Based)
This protocol is adapted from fluorescence-based assays used for screening FEN1 inhibitors.
-
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In the presence of active FEN1, the flap is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled FEN1 substrate (e.g., 5'-[6-FAM]-labeled flap oligo and a quencher-labeled template oligo)
-
FEN1 assay buffer: 50 mM Tris-HCl (pH 8.0), 30 mM NaCl, 8 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT[10]
-
This compound
-
96-well or 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare the FEN1 substrate by annealing the fluorescently labeled and quencher-labeled oligonucleotides.
-
In a multi-well plate, add the FEN1 assay buffer.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant FEN1 protein to all wells except the no-enzyme control.
-
Initiate the reaction by adding the annealed FEN1 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 10-30 minutes) at the appropriate excitation and emission wavelengths for your fluorophore (e.g., 492 nm excitation and 517 nm emission for 6-FAM).[10]
-
Calculate the rate of reaction and determine the inhibitory effect of SC13.
-
2. Cell Viability Assay (CCK-8)
This protocol is based on the methodology used to assess the synergistic effect of SC13 and ionizing radiation.[8]
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations. If testing for synergy, also treat with the second agent (e.g., paclitaxel or IR). Include appropriate controls (untreated, vehicle-only, single agents).
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance (OD) at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
3. γH2AX Staining for DNA Double-Strand Breaks
This protocol provides a general method for immunofluorescent staining of γH2AX, a marker for DSBs.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
-
Visualizations
Caption: Mechanism of this compound action and its cellular consequences.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antitumor effect of combined paclitaxel with FEN1 inhibitor in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to FEN1 inhibitors in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Flap Endonuclease 1 (FEN1) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of sensitivity to FEN1 inhibitors in cancer cells?
A1: The primary mechanism of sensitivity to FEN1 inhibitors lies in the concept of synthetic lethality. Cancer cells with pre-existing defects in DNA repair pathways, particularly Homologous Recombination (HR) due to mutations in genes like BRCA1 and BRCA2, are highly dependent on FEN1 for DNA replication and repair.[1][2][3][4] Inhibition of FEN1 in these HR-deficient cells leads to an accumulation of DNA damage, replication stress, and ultimately cell death.[3][5]
Q2: My cancer cell line, which was initially sensitive to a FEN1 inhibitor, has developed resistance. What are the likely molecular mechanisms?
A2: Acquired resistance to FEN1 inhibitors can occur through several mechanisms:
-
Reactivation of Homologous Recombination: In cells with initial HR defects (e.g., BRCA2 mutation), resistance can arise from the restoration of HR function. This has been observed through the re-expression of functional BRCA2 protein.[5]
-
Upregulation of Alternative DNA Repair Pathways: Resistant cells may upregulate other DNA repair proteins to compensate for FEN1 inhibition. Increased expression of Base Excision Repair (BER) proteins, such as DNA Polymerase Beta (POLβ) and X-ray repair cross-complementing protein 1 (XRCC1), has been observed in FEN1 inhibitor-resistant cell lines.[5]
-
High Baseline FEN1 Expression: Cancer cells with inherently high levels of FEN1 may exhibit reduced sensitivity to inhibitors, as a higher concentration of the drug is required to achieve a therapeutic effect.[6] Overexpression of FEN1 is common in many cancers and is often associated with a poor prognosis.[5][7]
Q3: Are there known biomarkers that can predict sensitivity or resistance to FEN1 inhibitors?
A3: Yes, several biomarkers can help predict the response to FEN1 inhibitors:
-
BRCA1/BRCA2 Mutation Status: The presence of deleterious mutations in BRCA1 or BRCA2 is a strong predictor of sensitivity to FEN1 inhibitors due to the principle of synthetic lethality.[3][4][8]
-
Homologous Recombination Deficiency (HRD) Score: A high HRD score, which indicates a deficient HR pathway, can also predict sensitivity.
-
FEN1 Expression Levels: High intratumoral FEN1 expression may be associated with resistance to certain chemotherapies and potentially to FEN1 inhibitors.[5][6]
-
Expression of other DNA Repair Proteins: Low expression of proteins involved in other DNA repair pathways that create a synthetic lethal relationship with FEN1, such as MRE11A and ATM, can also indicate sensitivity.
Q4: How can I overcome resistance to FEN1 inhibitors in my experiments?
A4: A promising strategy to overcome resistance is the use of combination therapies. FEN1 inhibitors have shown synergistic effects with:
-
PARP Inhibitors: In both PARP inhibitor-sensitive and resistant settings.[9]
-
Other DNA Damage Response (DDR) Inhibitors: Such as ATR, PARG, and USP1 inhibitors.[9]
-
Chemotherapeutic Agents: Including platinum-based drugs (e.g., cisplatin) and taxanes (e.g., paclitaxel). FEN1 inhibition can re-sensitize platinum-resistant ovarian cancer cells to cisplatin.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with FEN1 inhibitors.
Issue 1: Unexpected Resistance in a "Sensitive" Cell Line
Symptoms:
-
A cell line reported to be sensitive (e.g., BRCA2-mutant) shows a higher IC50 value for a FEN1 inhibitor than expected.
-
Clonogenic survival is not significantly reduced at expected effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity: The cell line may have acquired resistance during culturing through genetic drift or selection of a resistant subpopulation. | Solution: 1. Verify the identity and genetic characteristics of your cell line (e.g., STR profiling, sequencing of key genes like BRCA2). 2. Obtain a fresh, low-passage aliquot of the cell line from a reputable cell bank. |
| Inhibitor Potency: The FEN1 inhibitor may have degraded or is not at the correct concentration. | Solution: 1. Confirm the stability and proper storage of the inhibitor. 2. Verify the concentration of your stock solution. 3. Test the inhibitor on a well-characterized, highly sensitive positive control cell line. |
| Experimental Conditions: Suboptimal assay conditions can affect results. | Solution: 1. Optimize cell seeding density for your specific assay (e.g., clonogenic, viability). 2. Ensure the inhibitor is present for a sufficient duration to induce a cellular response. A time-course experiment is recommended. |
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Large error bars in cell viability or clonogenic survival assays.
-
Inconsistent results between independent experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health: Variations in cell confluency, passage number, or growth phase can lead to variable responses. | Solution: 1. Use cells at a consistent, sub-confluent density (typically 70-80%). 2. Use cells within a narrow passage number range for all experiments. 3. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Pipetting Inaccuracy: Inaccurate dispensing of cells or inhibitor can introduce significant variability. | Solution: 1. Use calibrated pipettes. 2. Ensure homogenous cell suspension before seeding. 3. Mix well after adding the inhibitor to the culture medium. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. | Solution: 1. Do not use the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to minimize evaporation. |
Quantitative Data Summary
Table 1: IC50 Values of FEN1 Inhibitors in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | BRCA2 Status | FEN1 Inhibitor | IC50 (µM) | Reference |
| PEO1 | Mutant | C8 | ~2.5 | |
| PEO4 | Revertant (Wild-Type) | C8 | ~12.5 | |
| PEO1 | Mutant | PTPD | ~0.022 | [5] |
| PEO1R | Resistant (Re-expressed BRCA2) | PTPD | > 0.1 | [5] |
Table 2: Protein Expression Changes in FEN1 Inhibitor-Resistant PEO1R Cells
| Protein | Change in Expression in PEO1R vs. PEO1 | Implication for Resistance | Reference |
| BRCA2 | Re-expressed | Restoration of Homologous Recombination | [5] |
| POLβ | Overexpressed | Upregulation of Base Excision Repair | [5] |
| XRCC1 | Overexpressed | Upregulation of Base Excision Repair | [5] |
Experimental Protocols
Generation of FEN1 Inhibitor-Resistant Cell Lines
This protocol describes the generation of the FEN1 inhibitor-resistant PEO1R cell line from the parental PEO1 cell line.
-
Initial Culture: Culture PEO1 cells in their recommended growth medium.
-
Dose Escalation: Expose the PEO1 cells to a low dose of the FEN1 inhibitor (e.g., PTPD).
-
Sub-culturing: Maintain the cells at each inhibitor concentration for three generations.
-
Gradual Increase: Gradually increase the concentration of the FEN1 inhibitor over a period of approximately six months.
-
Isolation of Resistant Clones: Isolate and expand single-cell clones that are capable of proliferating at a high concentration of the FEN1 inhibitor.
-
Characterization: Characterize the resistant cell line (PEO1R) for its IC50 to the FEN1 inhibitor and cisplatin, and analyze the expression of key DNA repair proteins (BRCA2, POLβ, XRCC1) by Western blot.[5]
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a FEN1 inhibitor.
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield 50-150 colonies in the untreated control wells.
-
Treatment: Allow the cells to adhere for 24 hours. Then, treat the cells with a range of concentrations of the FEN1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2.
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with a solution of 1:7 acetic acid:methanol for 5 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Calculation of Surviving Fraction:
-
Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): Number of colonies in treated well / (Number of cells seeded in treated well x (PE / 100))
-
Western Blot for DNA Repair Proteins (FEN1, POLβ, XRCC1)
This protocol is for the detection of nuclear proteins involved in FEN1 inhibitor resistance.
-
Nuclear Protein Extraction:
-
Harvest approximately 4 x 10^7 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 5 pellet volumes of cytoplasmic extraction buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6).
-
Incubate on ice for 3 minutes to lyse the cytoplasmic membrane.
-
Centrifuge at 1000-1500 rpm for 4 minutes. The pellet contains the nuclei.
-
Wash the nuclear pellet gently with the same buffer without NP-40.
-
Resuspend the nuclear pellet in 1 pellet volume of nuclear extraction buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 1 mM PMSF, 25% (v/v) glycerol, pH 8.0).
-
Vortex to resuspend and incubate on ice for 10 minutes with periodic vortexing.
-
Centrifuge at maximum speed for 10 minutes to pellet nuclear debris. The supernatant is the nuclear extract.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FEN1, POLβ, or XRCC1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., Lamin B1 or Histone H3) to ensure equal loading of nuclear proteins.
Visualizations
References
- 1. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polβ/XRCC1 heterodimerization dictates DNA damage recognition and basal Polβ protein levels without interfering with mouse viability or fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. kuickresearch.com [kuickresearch.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting FEN1-IN-SC13 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with FEN1-IN-SC13 in aqueous solutions.
Troubleshooting Guide
It is common for highly potent, small molecule inhibitors like this compound to exhibit poor solubility in aqueous solutions due to their often hydrophobic nature. If you are observing precipitation or incomplete dissolution of this compound in your experimental buffer, please follow this step-by-step guide.
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
Answer:
This is an expected challenge. This compound is soluble in organic solvents like DMSO and acetonitrile[1]. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in 100% DMSO and then dilute this stock into your aqueous experimental medium.
Initial Steps & Best Practices
-
Prepare a High-Concentration Stock Solution in DMSO:
-
This compound is readily soluble in DMSO[1][2]. We recommend preparing a 10 mM stock solution in 100% DMSO.
-
Ensure the compound is completely dissolved. Gentle vortexing and brief sonication in a water bath can aid dissolution. Visually confirm that no solid particulates are present.
-
Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles[3][4].
-
-
Address Precipitation Upon Dilution:
-
Precipitation often occurs when the DMSO stock is diluted into an aqueous buffer because the compound is not soluble in the final aqueous environment. This is a common issue known as "precipitation upon dilution."[5]
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% and preferably at or below 0.1%. Higher concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
-
Perform Serial Dilutions: Do not dilute the 10 mM stock directly to your final low nanomolar or micromolar concentration in a single step. Perform one or more intermediate dilutions in pre-warmed (if appropriate for your experiment, e.g., 37°C for cell culture) aqueous buffer.
-
Add Stock to Buffer Slowly: Add the this compound stock solution to your aqueous medium dropwise while vortexing or stirring the medium to facilitate rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
-
Advanced Troubleshooting Techniques
If you continue to experience solubility issues, consider the following advanced strategies:
-
Use of a Surfactant: For in vitro assays, the inclusion of a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01% - 0.05%) in your final buffer can help maintain the solubility of hydrophobic compounds. Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.
-
pH Adjustment: If your experimental conditions allow, altering the pH of the buffer may improve solubility. The effect of pH is dependent on the presence of ionizable groups on the molecule. A systematic test of solubility at different pH values can identify an optimal range.
-
Use of a Co-solvent: In some acellular assays, using a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous solution may improve solubility. However, the compatibility of co-solvents with your specific experimental system must be validated.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO)[1][2]. It is also reported to be soluble in acetonitrile[1].
Q2: What is the known solubility of this compound?
Q3: I see a precipitate in my cell culture media after adding this compound. What should I do?
A3: This is likely due to the compound precipitating out of the aqueous media. To prevent this, ensure your final DMSO concentration is very low (<0.5%, ideally ≤0.1%). We recommend performing a serial dilution: first, create an intermediate dilution of your DMSO stock in pre-warmed media, mix thoroughly, and then perform the final dilution to your target concentration[5].
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) can be used to help dissolve the compound in the initial DMSO stock solution[6]. However, the thermal stability of this compound has not been widely reported, so prolonged or excessive heating is not recommended. For diluting into aqueous buffers for biological experiments, pre-warming the buffer to the experimental temperature (e.g., 37°C) is advisable.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at -20°C for up to 2 years[4]. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[3]. It is highly recommended to store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent/System | Reported Solubility | Concentration (mM) | Source |
| DMSO | Soluble | Not specified | [1][2] |
| Acetonitrile | Soluble | Not specified | [1] |
| DMSO/Corn oil (1:9) | ≥ 2.08 mg/mL | ≥ 4.80 mM | [3] |
Table 2: Template for Experimental Solubility Troubleshooting
Use this table to systematically record your observations when troubleshooting solubility.
| Condition ID | Solvent System (e.g., PBS, DMEM) | pH | Additive (e.g., Tween 20) | Final this compound Conc. | Final DMSO Conc. | Observations (Clear, Precipitate, etc.) |
| A-1 | PBS | 7.4 | None | 10 µM | 0.1% | |
| A-2 | DMEM + 10% FBS | 7.4 | None | 10 µM | 0.1% | |
| B-1 | PBS | 7.4 | 0.01% Tween 20 | 10 µM | 0.1% | |
| B-2 | PBS | 6.5 | None | 10 µM | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 433.52 g/mol )
-
100% Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator water bath
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.335 mg.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Intermediate Dilution (1:100):
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed medium.
-
To do this, add 2 µL of the 10 mM stock to 198 µL of medium.
-
Mix thoroughly by gentle vortexing or by pipetting up and down. This solution will have a DMSO concentration of 1%.
-
-
Final Dilution (1:10):
-
Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in pre-warmed medium.
-
For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
Mix thoroughly. The final DMSO concentration in this working solution will be 0.1%.
-
Use this working solution immediately for your experiments.
-
Visualizations
Caption: Mechanism of FEN1 inhibition by this compound during DNA replication.
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
References
FEN1 Inhibitor Screening Assays: Technical Support Center
Welcome to the technical support center for FEN1 inhibitor screening assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for screening FEN1 inhibitors?
A1: The most prevalent assay formats for high-throughput screening (HTS) of FEN1 inhibitors are fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), as well as chemiluminescence-based assays like the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).[1][2] These methods are favored over traditional radiolabeled assays due to their suitability for automation, miniaturization, and improved safety profile.[1]
Q2: How can I identify and mitigate compound autofluorescence in my fluorescence-based FEN1 assay?
A2: Compound autofluorescence is a common source of interference in fluorescence-based assays.[3] It can lead to false positives by artificially increasing the assay signal. To address this:
-
Pre-read the compound plate: Before adding the enzyme or substrate, read the fluorescence of your compound library at the assay's excitation and emission wavelengths. This can help identify intrinsically fluorescent compounds.
-
Use red-shifted fluorophores: Compounds are generally less fluorescent at longer wavelengths. Employing fluorophores that excite and emit in the red spectrum can reduce the likelihood of interference.[3]
-
Perform counter-screens: Test hit compounds in an assay mixture lacking FEN1 or the fluorescent substrate to see if they still produce a signal.
-
Utilize kinetic reads: For FRET assays, a true inhibitor will decrease the rate of fluorescence increase, whereas an autofluorescent compound will cause an initial jump in fluorescence without affecting the reaction rate.[1]
Q3: My Z' factor is consistently low. What are the potential causes and how can I improve it?
A3: A low Z' factor indicates poor assay quality, often due to a small signal window or high data variability. Potential causes and solutions include:
-
Suboptimal reagent concentrations: Titrate both the FEN1 enzyme and the DNA substrate to find concentrations that yield a robust signal-to-background ratio while remaining in the linear range of the assay.
-
Reagent instability: Ensure that enzymes and substrates are stored correctly and that working solutions are prepared fresh. Perform reagent stability tests by assaying periodically over time.[1]
-
Inconsistent dispensing: Use calibrated and well-maintained liquid handlers to minimize volume variations, especially in miniaturized assay formats (e.g., 384- or 1536-well plates).
-
Inappropriate buffer conditions: Optimize buffer components such as pH, salt concentration, and detergents. The inclusion of a non-ionic detergent like Tween-20 can help reduce compound aggregation.
Q4: What is the purpose of an orthogonal assay in a FEN1 inhibitor screening campaign?
A4: An orthogonal assay uses a different detection principle from the primary screening assay to validate initial hits.[3] This is crucial for eliminating false positives that arise from interference with the primary assay's technology rather than true inhibition of FEN1. For example, if your primary screen is a fluorescence-based assay, a chemiluminescence-based orthogonal assay can help confirm that the inhibitory activity is not due to fluorescence artifacts.[3]
Troubleshooting Guides
Issue 1: High Background Signal in FRET-based Assay
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | 1. Verify the integrity of the fluorescently labeled and quencher-labeled oligonucleotides via gel electrophoresis. 2. Prepare fresh substrate from new stocks. 3. Store substrate aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Contaminated Reagents | 1. Test each assay component (buffer, enzyme, substrate) individually for fluorescence. 2. Use high-purity reagents and nuclease-free water. |
| Non-optimal Buffer | 1. Ensure the buffer pH is optimal for FEN1 activity (typically around pH 8.0). 2. Test different concentrations of MgCl₂, a critical cofactor for FEN1. |
Issue 2: Inconsistent Results in Fluorescence Polarization (FP) Assay
| Potential Cause | Troubleshooting Step |
| Fluorophore Mobility | 1. The fluorophore may have too much rotational freedom even when bound to the substrate. Consider repositioning the fluorophore on the DNA substrate or using a different fluorophore. |
| Protein Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to prevent aggregation. 2. Filter the FEN1 protein solution before use. |
| Compound Interference | 1. Some compounds can directly interfere with the FP signal. Run an artifact assay with pre-cleaved substrate to identify such compounds.[2] |
Issue 3: Low Signal in AlphaScreen Assay
| Potential Cause | Troubleshooting Step |
| Incorrect Reagent Concentrations | 1. Titrate the donor and acceptor beads to determine the optimal concentration. 2. Ensure the concentrations of the biotinylated and FITC-labeled substrates are appropriate to avoid the "hook effect" (signal decrease at high substrate concentrations). |
| Light Exposure | 1. AlphaScreen beads are light-sensitive. Prepare and handle them in low-light conditions. |
| Buffer Incompatibility | 1. Avoid components in the buffer that can quench the singlet oxygen signal, such as azide. |
Quantitative Data Summary
The following tables summarize typical assay parameters and performance metrics for common FEN1 inhibitor screening assays.
Table 1: Comparison of FEN1 Assay Formats
| Assay Format | Principle | Typical Substrate Conc. | Typical Enzyme Conc. | Advantages | Disadvantages |
| FRET | Enzyme cleavage separates a fluorophore and a quencher, increasing fluorescence. | 50 nM[1] | 20 nM[1] | Kinetic reads possible, sensitive. | Susceptible to autofluorescence and quenching. |
| FP | Enzyme cleavage of a fluorescently labeled substrate decreases its size, leading to a drop in polarization. | 30 nM | 2.5 nM | Homogeneous, simple readout. | Can be affected by compound interference with polarization. |
| AlphaScreen | Enzyme cleavage separates donor and acceptor beads, decreasing the chemiluminescent signal. | 50 nM[1] | 3 nM[1] | High signal-to-background, insensitive to autofluorescence. | Can be affected by light and incompatible buffer components. |
Table 2: Reported Performance of FEN1 Screening Assays
| Assay Format | Platform | Z' Factor | Reference |
| Fluorescence Polarization | 1536-well | 0.66 ± 0.06 | [2] |
| Fluorogenic (FRET) | 1536-well | >0.7 | [1] |
| AlphaScreen | 1536-well | >0.7 | [1] |
Experimental Protocols
Protocol 1: FEN1 Fluorescence Resonance Energy Transfer (FRET) Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[1]
-
FEN1 Enzyme Stock: Prepare a stock solution of FEN1 in assay buffer. The final concentration in the assay should be determined by titration (e.g., 20 nM).[1]
-
FRET Substrate Stock: Prepare a stock solution of the dual-labeled DNA flap substrate in assay buffer. The final concentration in the assay should be determined by titration (e.g., 50 nM).[1]
-
Test Compounds: Dissolve compounds in DMSO to create a stock solution (e.g., 10 mM).
-
-
Assay Procedure (384-well format):
-
Dispense 200 nL of test compound solution in DMSO into the wells of a black, solid-bottom 384-well plate.
-
Add 10 µL of FEN1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately begin kinetic fluorescence reading on a plate reader with appropriate excitation and emission filters (e.g., 525 nm excitation and 598 nm emission for a TAMRA/BHQ-2 pair).[1] Collect data every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized reaction rate against the compound concentration to determine the IC50 value.
-
Protocol 2: FEN1 Fluorescence Polarization (FP) Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
FEN1 Enzyme Stock: Prepare a stock solution of FEN1 in assay buffer (e.g., final concentration of 2.5 nM).
-
FP Substrate Stock: Prepare a stock solution of the single-fluorophore labeled DNA flap substrate in assay buffer (e.g., final concentration of 30 nM).
-
Test Compounds: Prepare serial dilutions of compounds in DMSO.
-
-
Assay Procedure (1536-well format):
-
Dispense 25 nL of test compound solution into the wells of a black 1536-well plate.
-
Add 2 µL of FEN1 enzyme solution to each well.
-
Add 2 µL of FP substrate solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 4 µL of 0.5 M EDTA.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Normalize the data to high (no enzyme) and low (no inhibitor) polarization controls.
-
Plot the normalized mP values against the compound concentration to determine the IC50.
-
Visualizations
Caption: Workflow for FEN1 inhibitor screening and hit validation.
Caption: Troubleshooting high background in FEN1 FRET assays.
References
- 1. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Impact of FEN1-IN-SC13 on normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of FEN1-IN-SC13 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair.[1] Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand DNA synthesis and participates in the long-patch base excision repair (LP-BER) pathway.[2] By inhibiting FEN1, SC13 disrupts these processes, leading to an accumulation of DNA damage, chromosomal instability, and ultimately, cytotoxicity in rapidly proliferating cells.[3]
Q2: Why does this compound exhibit differential effects on cancer cells versus normal cells?
A2: The selective toxicity of FEN1 inhibitors towards cancer cells is often attributed to the concept of synthetic lethality. Many cancer cells already harbor defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2.[4] Inhibition of FEN1 in these cells creates a dependency on the remaining, often error-prone, repair mechanisms, leading to catastrophic DNA damage and cell death.[4] Normal cells, with their intact DNA repair machinery, are better able to tolerate the transient inhibition of FEN1 and can recover.[5] Additionally, FEN1 is often overexpressed in various cancer types, making them more reliant on this enzyme for survival and thus more susceptible to its inhibition.[6]
Q3: What are the known signaling pathways affected by FEN1 inhibition with SC13?
A3: FEN1 inhibition by SC13 has been shown to activate the cGAS-STING signaling pathway. The accumulation of cytoplasmic double-stranded DNA (dsDNA) fragments resulting from impaired DNA replication and repair is detected by the cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING).[7] This can lead to an anti-tumor immune response. Additionally, FEN1 has been implicated in the regulation of the AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[8]
Q4: Can this compound be used in combination with other anti-cancer therapies?
A4: Yes, studies have shown that this compound can sensitize cancer cells to both chemotherapy and ionizing radiation (IR).[3][6] By impairing the cell's ability to repair DNA damage induced by these agents, SC13 can enhance their therapeutic efficacy.[6] For instance, combination treatment with SC13 and IR has been shown to dramatically inhibit the viability of HeLa cells compared to either treatment alone.[9]
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation.
Data Presentation
Table 1: Comparative Cytotoxicity of FEN1 Inhibitors in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | PC3 | Prostate Cancer | ~20-30 | [3] |
| This compound | LNCaP | Prostate Cancer | Not explicitly stated, but dose-dependent decrease in survival observed up to 80 µM | [1] |
| This compound | HeLa | Cervical Cancer | Survival rate of 54.5% at 100 µmol/L | [9] |
| FEN1 Inhibitor C8 | PEO1 (BRCA2-deficient) | Ovarian Cancer | < 3.125 | [4] |
| FEN1 Inhibitor C8 | PEO4 (BRCA2-proficient) | Ovarian Cancer | ~12.5 | [4] |
| FEN1-IN-4 | Healthy Skin Fibroblasts | Normal Fibroblast | Limited response | [6] |
Experimental Protocols & Troubleshooting
Cell Viability Assay (CCK-8/MTT)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
For MTT: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Subsequently, dissolve the formazan crystals in DMSO or a solubilization buffer.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate | Ensure proper cell suspension before seeding; Avoid using the outer wells of the plate. |
| No significant decrease in cell viability | Insufficient drug concentration or incubation time; Cell line is resistant | Increase the concentration range and/or incubation time; Verify FEN1 expression in the cell line. |
| Precipitation of the compound in the media | Poor solubility of this compound at high concentrations | Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells; Prepare fresh dilutions for each experiment. |
Western Blot for FEN1 and Apoptosis Markers
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against FEN1, BAX, BCL-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Weak or no FEN1 signal | Low FEN1 expression in the cell line; Poor antibody quality | Use a positive control cell line known to express FEN1; Optimize antibody concentration and incubation time. |
| High background | Insufficient blocking; High antibody concentration | Increase blocking time or use a different blocking agent; Titrate the primary and secondary antibodies. |
| Inconsistent loading control bands | Inaccurate protein quantification; Pipetting errors | Be meticulous with protein quantification and loading; Use a reliable loading control. |
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells in control | Harsh cell handling during harvesting | Handle cells gently; Use a cell scraper for adherent cells if trypsinization is too harsh. |
| Low percentage of apoptotic cells after treatment | Insufficient drug concentration or incubation time | Perform a time-course and dose-response experiment to find the optimal conditions. |
| Poor separation of cell populations | Incorrect compensation settings on the flow cytometer | Set up proper single-stain controls for compensation. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound action leading to cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-SC13 degradation and half-life in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FEN1 inhibitor, FEN1-IN-SC13. The information focuses on the critical aspects of its degradation and half-life in cell culture media to ensure experimental reproducibility and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as SC13, is a small molecule inhibitor of Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2] By inhibiting FEN1, SC13 can lead to the accumulation of DNA damage, chromosomal instability, and ultimately, cell death (apoptosis), particularly in cancer cells that are often more reliant on specific DNA repair pathways.[1][2][3]
Q2: Why is the stability and half-life of this compound in cell culture media a concern?
A2: The stability of any small molecule inhibitor in aqueous cell culture media is crucial for obtaining reliable and reproducible experimental results.[4] If this compound degrades over the course of an experiment, its effective concentration will decrease, leading to a diminished biological effect. This can result in an underestimation of its potency (e.g., an inaccurate IC50 value) and inconsistent results between experiments. Understanding the half-life allows for appropriate experimental design, such as determining the frequency of media changes or inhibitor replenishment.
Q3: What factors can influence the degradation of this compound in cell culture media?
A3: Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
pH of the media: The pH can directly influence the chemical stability of a compound.
-
Media components: Components in the media, such as serum proteins, can bind to the inhibitor, which may either stabilize or destabilize it.[5]
-
Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate the degradation of light-sensitive or thermally labile compounds.
-
Presence of cells: Cellular metabolism can sometimes lead to the modification and inactivation of a compound.
Q4: How should I prepare and store this compound stock solutions to minimize degradation?
A4: To ensure the integrity of this compound, follow these best practices for preparation and storage:
-
Solvent Selection: Use a high-purity, anhydrous solvent as recommended by the supplier, which is typically DMSO for many organic small molecules.[6]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, keeping the final solvent concentration low (typically below 0.5%) to avoid solvent-induced toxicity.[6]
-
Aliquoting and Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[6] If the compound is known to be light-sensitive, protect the stock solution from light.
Troubleshooting Guides
Issue 1: I am observing variable or no activity with this compound in my cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment.[6] 2. Assess Stability: Perform a stability assay to determine the half-life of the compound in your specific cell culture media and conditions (see detailed protocol below). 3. Replenish Compound: If the half-life is found to be short, consider replenishing the compound with fresh media during long-term experiments (e.g., 48 or 72-hour incubations). |
| Solubility Issues | 1. Visual Inspection: Carefully inspect your stock solution and the final dilution in media for any signs of precipitation.[6] 2. Dilution Method: To avoid precipitation when adding a DMSO stock to aqueous media, first dilute the concentrated stock into a smaller volume of media, vortex gently, and then add this to the final culture volume. |
| Incorrect Concentration | 1. Verify Stock Concentration: If possible, confirm the concentration of your stock solution, as errors in initial weighing or dilution can lead to incorrect final concentrations. 2. Perform Dose-Response: Conduct a dose-response experiment over a wide range of concentrations to ensure you are working within the effective range for your cell line.[7] |
| Cell Culture Variability | 1. Standardize Practices: Ensure consistency in cell passage number, seeding density, and growth phase, as these can all affect cellular response to inhibitors.[6] |
Issue 2: I suspect that off-target effects are contributing to the observed cellular phenotype.
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | 1. Use Minimal Effective Dose: Determine the lowest concentration of this compound that gives the desired on-target effect (e.g., inhibition of FEN1 activity) and use this concentration for your experiments to minimize the risk of off-target effects.[4] |
| Non-Specific Compound Activity | 1. Use a Secondary Inhibitor: Treat cells with a structurally different inhibitor that also targets FEN1. If the same phenotype is observed, it is more likely to be an on-target effect.[7] 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of FEN1 that is resistant to the inhibitor. Reversal of the phenotype would confirm on-target activity.[7] |
Experimental Protocols
Protocol: Determining the Half-Life of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with 0.1% formic acid (or other suitable organic solvent)
-
HPLC-MS system
Methodology:
-
Preparation:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Dispense equal volumes of this solution into multiple sterile microcentrifuge tubes or wells of a plate, one for each time point.
-
Prepare a "Time 0" sample by immediately processing it as described in step 3.
-
-
Incubation:
-
Place the remaining samples in a 37°C incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one sample tube/well for analysis.
-
-
Sample Processing:
-
For each time point, take a known volume of the media (e.g., 100 µL).
-
Add 2-3 volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins (e.g., 200-300 µL).
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Data Presentation
Table 1: Example Data for this compound Stability Assay
| Time (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.1 | 91 |
| 4 | 8.2 | 82 |
| 8 | 6.7 | 67 |
| 12 | 5.5 | 55 |
| 24 | 3.0 | 30 |
| 48 | 0.9 | 9 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: FEN1 inhibition by SC13 disrupts DNA replication, leading to DNA damage and apoptosis.
Caption: Experimental workflow for determining the half-life of this compound in cell culture media.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
A Comparative Guide to FEN1-IN-SC13 and Other Flap Endonuclease 1 (FEN1) Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of DNA repair inhibitors, this guide provides a comprehensive comparison of FEN1-IN-SC13 against other notable FEN1 inhibitors. This document outlines their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies and can sensitize tumors to chemotherapy and radiotherapy. A growing number of small molecule inhibitors targeting FEN1 are available, each with distinct properties. This guide focuses on a comparative analysis of this compound and other key inhibitors to aid in the selection of the most appropriate tool for specific research applications.
Quantitative Comparison of FEN1 Inhibitor Potency
The following table summarizes the in vitro and cellular potency of this compound and other selected FEN1 inhibitors. The half-maximal inhibitory concentration (IC50) reflects the in vitro potency against the FEN1 enzyme, while the half-maximal effective concentration (EC50) indicates the inhibitor's activity within a cellular context.
| Inhibitor | Type | FEN1 IC50 | Cellular EC50 | Notes |
| This compound | - | - | Cytotoxic in MCF7 cells (0-40 µM)[1] | Specific IC50 value not publicly available. Shown to be a potent inhibitor with antitumor activity.[1] |
| BSM-1516 | Metal-binding pharmacophore | 7 nM | 24 nM (CETSA) | Demonstrates high selectivity over the related nuclease EXO1 (IC50 = 460 nM). |
| FEN1-IN-4 (Compound 2) | N-hydroxyurea derivative | 30 nM | - | A potent inhibitor of human FEN1. |
| N-hydroxyurea Compound 1 | N-hydroxyurea derivative | 46 nM | 5.1 µM (CETSA) | Engages FEN1 in cells and activates the DNA damage response.[2] |
| N-hydroxyurea Compound 4 | N-hydroxyurea derivative | 17 nM | 6.8 µM (CETSA) | Engages FEN1 in cells and activates the DNA damage response.[2] |
| N-hydroxyurea C8 | N-hydroxyurea derivative | - | Effective at 12.5 µM in cell-based assays[3] | Shows greater potency in BRCA2-deficient cells compared to other N-hydroxyurea compounds.[3] |
| N-hydroxyurea C20 | N-hydroxyurea derivative | - | Effective at 25 µM in cell-based assays[3] | Described as the most potent among a series of N-hydroxyurea inhibitors in some studies.[4][5] |
| JFD00950 | - | - | Cytotoxic activity against DLD-1 colon cancer cells[6] | Identified through virtual screening; specific IC50 value not publicly available.[6] |
Note: Direct comparison of IC50 and EC50 values should be made with caution due to variations in experimental conditions between different studies.
Signaling Pathways and Experimental Workflows
The inhibition of FEN1 disrupts key DNA metabolic pathways, leading to replication stress, DNA damage accumulation, and ultimately, cell death, particularly in cancer cells with compromised DNA damage response (DDR) pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
A Comparative Guide to FEN1 Inhibitors: FEN1-IN-SC13 and N-hydroxyurea Compounds
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies and can sensitize tumors to chemotherapy and radiotherapy. This guide provides a detailed comparison of two prominent classes of FEN1 inhibitors: FEN1-IN-SC13 and N-hydroxyurea derivatives.
Mechanism of Action
This compound is a potent and specific inhibitor of FEN1 that has demonstrated anti-tumor activity.[1] It interferes with DNA replication and repair processes within cells, leading to an accumulation of DNA double-strand breaks and subsequent cytotoxicity in cancer cells.[2][3] Studies have shown that this compound can sensitize cancer cells to DNA-damaging agents and impede tumor progression.[2]
N-hydroxyurea-based FEN1 inhibitors act by directly targeting the enzyme's active site. X-ray crystallography studies have revealed that these compounds bind to the catalytic metal ions (Mg2+) in the FEN1 active site, effectively blocking the entry of the DNA substrate.[4][5] This inhibition prevents the cleavage of 5' flaps generated during DNA replication and repair. While several N-hydroxyurea derivatives exist, they share this common mechanism of competitive inhibition.[1]
Performance Data: A Quantitative Comparison
The following table summarizes key quantitative data for this compound and a representative N-hydroxyurea compound (Compound 20/C20), a potent derivative frequently cited in the literature.[6]
| Parameter | This compound | N-hydroxyurea (Compound 20/C20) | References |
| In Vitro IC50 | 4.2 nM | ~3 nM | [6] |
| Cellular EC50 | Significantly higher than in vitro IC50 | Significantly higher than in vitro IC50 | [4][7][8] |
| Effect on Cell Viability | Suppresses cancer cell proliferation; induces cytotoxicity. When combined with ionizing radiation (IR), reduces HeLa cell viability dramatically compared to either treatment alone.[9] | Selectively impairs the proliferation of cancer cells with homologous recombination defects.[4] | [3][4][9] |
| Induction of DNA Damage | Induces accumulation of DNA double-strand breaks, evidenced by increased γ-H2AX foci.[10] | Leads to increased DNA damage, observed as an increase in 53BP1 foci.[4] | [4][10] |
Signaling Pathway and Inhibition
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). Both this compound and N-hydroxyurea inhibitors target the enzymatic activity of FEN1, thereby disrupting these essential processes.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
FEN1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the in vitro inhibitory activity of compounds on FEN1.
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore (e.g., 6-FAM) on the flap and a quencher (e.g., BHQ-1) on the adjacent strand. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the flap by FEN1, the fluorophore is released, leading to an increase in fluorescence.[11]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute the test compounds (this compound or N-hydroxyurea) in DMSO and then in the reaction buffer to the desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well microplate.
-
Enzyme Addition: Add purified recombinant human FEN1 protein to each well, except for the negative control wells.
-
Substrate Addition: Initiate the reaction by adding the FRET-based DNA substrate to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for 6-FAM) at regular intervals.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This cell-based assay assesses the ability of a single cell to proliferate and form a colony after treatment with an inhibitor, providing a measure of cytotoxicity.[12]
Protocol:
-
Cell Seeding: Plate a known number of single cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.[13]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or N-hydroxyurea for a specified period (e.g., 24-72 hours).[13]
-
Recovery: Remove the inhibitor-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.[8]
-
Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.[9]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment. The SF is the ratio of the PE of the treated cells to the PE of the untreated control cells.
Immunofluorescence Staining for DNA Damage Markers (γH2AX/53BP1 Foci)
This method is used to visualize and quantify DNA double-strand breaks within cells following inhibitor treatment.
Principle: Phosphorylation of the histone variant H2AX (to form γH2AX) and the recruitment of the p53-binding protein 1 (53BP1) are early cellular responses to DNA double-strand breaks. These proteins accumulate at the sites of damage, forming discrete nuclear foci that can be visualized by immunofluorescence microscopy.[14][15]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the FEN1 inhibitors for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX or 53BP1.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of foci per cell using image analysis software. An increase in the number of foci per cell indicates an increase in DNA damage.[10]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel FEN1 inhibitor.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. esrf.fr [esrf.fr]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Differences in quantification of DNA double-strand breaks assessed by 53BP1/γH2AX focus formation assays and the comet assay in mammalian cells treated with irradiation and N-acetyl-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Residual γH2AX foci as an indication of lethal DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FEN1-IN-SC13 and Other Flap Endonuclease 1 (FEN1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Flap Endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a promising target for cancer therapy. This guide provides a detailed comparison of the specificity and potency of FEN1-IN-SC13 with other known FEN1 inhibitors, supported by experimental data and detailed methodologies.
Potency and Specificity Comparison
This compound is a specific inhibitor of FEN1, a key enzyme in DNA replication and repair.[1][2] Inhibition of FEN1 by SC13 has been shown to impair DNA damage repair mechanisms, leading to apoptosis in cancer cells and enhancing their sensitivity to radiation and chemotherapy.[2] SC13 affects essential DNA metabolic processes, including Okazaki fragment maturation and long-patch base excision repair (LP-BER).[2]
A critical aspect of a potential therapeutic inhibitor is its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. This compound exhibits an IC50 of 4.2 µM for FEN1.[3][4] This positions it as a potent inhibitor, though other compounds have demonstrated higher potency in in vitro assays. For instance, the N-hydroxyurea derivative, compound #20, has a reported IC50 of 3 nM, and another inhibitor, PTPD, has an IC50 of 0.022 µM.
Specificity is another crucial factor. Studies have shown that this compound is highly specific for FEN1. At concentrations where it effectively inhibits FEN1, it does not show significant inhibitory activity against other related enzymes such as EXO1, GEN1, apurinic/apyrimidinic endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase I.[1]
The following table summarizes the available potency data for this compound and a selection of other FEN1 inhibitors.
| Compound | Chemical Class | IC50 for FEN1 | Reference(s) |
| This compound | Pyrrolo[3,2-d]pyrimidine derivative | 4.2 µM | [3][4] |
| NSC-281680 | Not specified | 1.2 µM | [4] |
| Compound #20 | N-hydroxyurea derivative | 3 nM | [1] |
| PTPD | 3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 0.022 µM |
Signaling Pathways and Experimental Workflows
The inhibition of FEN1 by compounds like this compound triggers a cascade of cellular events, primarily centered around the DNA damage response. The following diagrams illustrate the FEN1-mediated DNA repair pathway and a typical experimental workflow for evaluating FEN1 inhibitors.
Caption: FEN1's role in DNA replication and repair pathways.
Caption: Workflow for evaluating FEN1 inhibitors.
Detailed Experimental Protocols
In Vitro FEN1 Inhibition Assay
This assay biochemically determines the inhibitory effect of a compound on FEN1's endonuclease activity.
-
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In the presence of active FEN1, the flap is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20).
-
Add recombinant human FEN1 protein to the reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled DNA flap substrate.
-
Incubate at 37°C and monitor the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Okazaki Fragment Maturation Assay (In Vitro)
This assay reconstitutes the final steps of lagging strand DNA synthesis to assess the impact of inhibitors on this process.
-
Principle: A model DNA substrate mimicking an unligated Okazaki fragment with an upstream DNA primer and a downstream RNA/DNA flap is used. The maturation process, involving DNA polymerase, FEN1, and DNA ligase, is monitored by the incorporation of radiolabeled dNTPs and the final ligation product.
-
Protocol:
-
Assemble a reaction mixture containing the DNA substrate, DNA polymerase δ/ε, PCNA, RFC, DNA ligase I, and ATP.
-
Add radiolabeled dNTPs to the mixture.
-
Add the FEN1 inhibitor (e.g., this compound) at the desired concentration.
-
Initiate the reaction by adding FEN1.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis and autoradiography. Inhibition is observed as a decrease in the formation of the final ligated product.
-
Long-Patch Base Excision Repair (LP-BER) Assay (In Vitro)
This assay evaluates the effect of an inhibitor on the LP-BER pathway.
-
Principle: A plasmid containing a site-specific DNA lesion (e.g., an abasic site) is used as a substrate. The repair process is reconstituted using cell extracts or purified proteins, and repair synthesis is monitored by the incorporation of radiolabeled dNTPs.
-
Protocol:
-
Prepare a reaction mixture containing the lesion-containing plasmid, cell extract or purified APE1, DNA polymerase β/δ, PCNA, FEN1, and DNA ligase I.
-
Add radiolabeled dNTPs and ATP.
-
Add the FEN1 inhibitor.
-
Incubate at 37°C.
-
Isolate the plasmid DNA and analyze the incorporation of radioactivity to determine the extent of repair.
-
Colony Formation Assay
This cell-based assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
-
Principle: Cells are treated with the inhibitor, and then a low density of cells is plated. The number of colonies formed after a period of incubation reflects the proportion of cells that have retained their reproductive integrity.
-
Protocol:
-
Treat cultured cancer cells with various concentrations of the FEN1 inhibitor for a specified duration.
-
Trypsinize the cells and plate a known number of viable cells (e.g., 200-1000 cells) into new culture dishes.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each dish.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Protocol:
-
Treat cells with the FEN1 inhibitor.
-
Embed the treated cells in low-melting-point agarose and layer onto a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
-
γ-H2AX Immunofluorescence Staining
This assay detects the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.
-
Principle: The histone protein H2AX is rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. This modification can be detected using a specific antibody, and the resulting foci can be visualized and quantified by fluorescence microscopy.
-
Protocol:
-
Grow cells on coverslips and treat with the FEN1 inhibitor.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell to assess the level of DSB induction.
-
References
Preclinical Superiority of FEN1 Inhibitors in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Flap Endonuclease 1 (FEN1), a key enzyme in DNA replication and repair, is emerging as a promising strategy in oncology. Preclinical studies have demonstrated that FEN1 inhibitors, when used in combination with other anti-cancer agents, can synergistically enhance therapeutic efficacy, particularly in cancers with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides an objective comparison of the performance of various FEN1 inhibitors in combination therapies, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and interpretation of future preclinical and clinical studies.
Data Presentation: Quantitative Comparison of FEN1 Inhibitor Combinations
The following tables summarize the quantitative data from preclinical studies evaluating FEN1 inhibitors in combination with various cancer therapies. These metrics provide a snapshot of the synergistic potential of these combinations in different cancer models.
Table 1: In Vitro Efficacy of FEN1 Inhibitors in Combination Therapy
| FEN1 Inhibitor | Combination Partner | Cancer Type | Cell Line(s) | Key Efficacy Metrics | Synergy (Combination Index) | Source(s) |
| BSM-1516 | PARP Inhibitors (Olaparib, Niraparib, Talazoparib) | BRCA2-deficient models | DLD1 | IC50 (FEN1): 7 nM; EC50 (Clonogenic): 350 nM (BRCA2-def) vs. 5 µM (WT) | Strong Synergy | [1][2][3] |
| ATR Inhibitors (AZD6738, VE-822) | BRCA-proficient and -deficient | Panel of cell lines | Enhanced cell killing | Strong Synergy | [1] | |
| USP1 Inhibitor (KSQ-4279) | BRCA-proficient and -deficient | Panel of cell lines | Enhanced cell killing | Strong Synergy | [1] | |
| LNT1 | PARP Inhibitor (Talazoparib) | Triple-Negative Breast Cancer (TNBC) | HCC1395-OlaR (PARPi-resistant) | Increased DNA damage and apoptosis | CI = 0.20 (Strong Synergy) | [4][5][6] |
| SC13 | Radiotherapy | Cervical Cancer | HeLa | Increased apoptosis (3.2% to 14.3%) | Synergistic | [7] |
| Paclitaxel | Cervical Cancer | HeLa | Enhanced cell killing | Synergistic | ||
| PTPD | Cisplatin | Ovarian Cancer | A2780cis (Cisplatin-resistant) | Increased apoptosis and G2/M arrest | Synergistic | [8] |
| FEN1-IN-4 | Ionizing Radiation | Breast Cancer | MDA-MB-468, BT-549 | Reduced clonogenic survival | Synergistic | [9][10] |
| N-hydroxyurea C8 & C16 | Monotherapy in BRCA-deficient cells | Ovarian Cancer | PEO1 (BRCA2-def) | Preferential killing of BRCA-deficient cells | Synthetic Lethality | [11][12] |
Table 2: In Vivo Efficacy of FEN1 Inhibitors in Combination Therapy
| FEN1 Inhibitor | Combination Partner | Cancer Model | Key Efficacy Metrics | Source(s) |
| SC13 | Radiotherapy | Cervical Cancer Xenograft | Slower tumor growth compared to monotherapies | [7] |
| N-hydroxyurea C8 | Monotherapy | BRCA-deficient Tumor Xenograft | Reduced tumor growth in drug-sensitive cell line xenografts | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments cited in the evaluation of FEN1 inhibitor combination therapies.
Cell Viability and Clonogenic Survival Assays
These assays are fundamental for assessing the cytotoxic and cytostatic effects of FEN1 inhibitors alone and in combination.
1. Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
-
Objective: To determine the dose-dependent effect of FEN1 inhibitors and combination agents on cell metabolic activity, an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the FEN1 inhibitor, the combination agent, or the combination of both. Include a vehicle-treated control group.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment.[13][14][15][16][17]
-
Protocol:
-
Harvest a single-cell suspension of the desired cancer cell line.
-
Plate a known number of cells into 6-well plates or culture dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Allow cells to attach for several hours.
-
Treat the cells with the FEN1 inhibitor, combination agent, or both for a defined period (e.g., 24 hours).
-
Remove the treatment, wash the cells with PBS, and add fresh culture medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.[17]
-
Fix the colonies with a solution of 6.0% (v/v) glutaraldehyde and stain with 0.5% (w/v) crystal violet.[17]
-
Count the number of colonies and calculate the surviving fraction for each treatment group relative to the untreated control.
-
Analysis of DNA Damage and Cell Cycle
These assays provide mechanistic insights into how FEN1 inhibitor combinations induce cancer cell death.
1. Western Blotting for DNA Damage Markers (e.g., γH2AX, p-ATM, p-Chk1)
-
Objective: To detect the induction of DNA damage and the activation of DDR signaling pathways.[18][19][20][21][22]
-
Protocol:
-
Treat cells with the FEN1 inhibitor combination for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against DNA damage markers (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-Chk1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the combination treatment on cell cycle progression.
-
Protocol:
-
Treat cells as described for the western blot protocol.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
In Vivo Xenograft Studies
Animal models are critical for evaluating the anti-tumor efficacy and tolerability of FEN1 inhibitor combinations in a physiological context.
-
Objective: To assess the in vivo anti-tumor activity of the combination therapy.[23][24][25][26]
-
Protocol:
-
Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, FEN1 inhibitor alone, combination partner alone, and the combination of both agents.
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[23]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Immunohistochemistry (IHC) for Proliferation Marker (Ki-67)
-
Objective: To assess the effect of the combination therapy on tumor cell proliferation in vivo.[1][27][28][29][30]
-
Protocol:
-
Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a heat-induced method in a citrate or EDTA buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against Ki-67.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the Ki-67 proliferation index by counting the percentage of Ki-67-positive tumor cells.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of FEN1 inhibitors in combination therapy.
Caption: Synthetic lethality of FEN1 and PARP inhibition in HR-deficient cancer cells.
Caption: Mechanism of synergy between FEN1 inhibitors and radiotherapy.
Caption: Experimental workflow for in vivo xenograft studies of FEN1 inhibitor combinations.
References
- 1. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 16. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improving the predictive power of xenograft and... | F1000Research [f1000research.com]
- 26. LL/2 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 27. sysy-histosure.com [sysy-histosure.com]
- 28. nextgen-protocols.org [nextgen-protocols.org]
- 29. genomeme.ca [genomeme.ca]
- 30. dbbiotech.com [dbbiotech.com]
Decoding Specificity: A Comparative Guide to FEN1 Inhibitor Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of Flap Endonuclease 1 (FEN1) inhibitors is paramount for advancing targeted cancer therapies. This guide provides an objective comparison of the cross-reactivity profiles of prominent FEN1 inhibitors against other structurally and functionally related nucleases, supported by experimental data and detailed protocols.
FEN1 is a critical enzyme in DNA replication and repair, making it an attractive target for anticancer drug development. However, its structural homology to other nucleases, such as Exonuclease 1 (EXO1), Genesis-associated nuclease 1 (GEN1), and Xeroderma Pigmentosum group G nuclease (XPG), raises the potential for off-target effects. This guide dissects the selectivity of various FEN1 inhibitors to aid in the selection and development of highly specific therapeutic agents.
Comparative Analysis of FEN1 Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 values) of several FEN1 inhibitors against FEN1 and other nucleases. Lower IC50 values indicate higher potency. The selectivity is presented as the ratio of IC50 values for the off-target nuclease to that of FEN1, with a higher ratio indicating greater selectivity for FEN1.
| Inhibitor | Target Nuclease | IC50 (nM) | Selectivity (Off-Target IC50 / FEN1 IC50) | Reference(s) |
| BSM-1516 | FEN1 | 7 | - | [1] |
| EXO1 | 460 | ~65-fold | [1] | |
| LNT1 (FEN1-IN-1) | FEN1 | 11 | - | [2] |
| EXO1 | ~11 | ~1-fold (equal potency) | [2] | |
| XPG | >11,000 | >1000-fold | [2][3] | |
| N-hydroxyurea Cpd 1 | FEN1 | 46 | - | [4] |
| EXO1 | Similar to FEN1 | ~1-fold | [4] | |
| N-hydroxyurea Cpd 2 | FEN1 | ~30 | - | [5] |
| EXO1 | Similar to FEN1 | ~1-fold | [4] | |
| FEN1-IN-4 | FEN1 | 30 | - | [5][6] |
| Other Nucleases | Not Reported | Not Reported |
Key Signaling and Repair Pathways Involving FEN1
FEN1 plays a crucial role in two primary DNA metabolic pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). Understanding these pathways is essential for contextualizing the impact of FEN1 inhibition.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental assays. Below are detailed protocols for two common methods used to screen for FEN1 inhibitors.
Fluorescence Polarization (FP) Assay for FEN1 Inhibition
This assay measures the change in the polarization of fluorescently labeled DNA substrate upon cleavage by FEN1. A small, fluorescently labeled cleaved product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.
Materials:
-
FEN1 Enzyme: Purified recombinant human FEN1.
-
Fluorescently Labeled DNA Substrate: A synthetic DNA substrate mimicking a 5' flap structure, with a fluorescent label (e.g., 5'-FAM) on the 5' end of the flap and a quencher on a complementary strand.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
FEN1 Inhibitors: Test compounds dissolved in DMSO.
-
384-well black, low-volume assay plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Dilute FEN1 enzyme to the desired final concentration (e.g., 1-5 nM) in assay buffer.
-
Dilute the fluorescently labeled DNA substrate to the desired final concentration (e.g., 10-50 nM) in assay buffer.
-
Prepare serial dilutions of the FEN1 inhibitors in DMSO, and then dilute them into assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
Add 5 µL of the FEN1 inhibitor solution (or DMSO for control wells) to the wells of the 384-well plate.
-
Add 5 µL of the FEN1 enzyme solution to all wells except for the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the fluorescently labeled DNA substrate solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (enzyme only) and "no enzyme" controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Förster Resonance Energy Transfer (FRET) Assay for Nuclease Activity
This assay utilizes a DNA substrate labeled with a FRET pair (a donor and an acceptor fluorophore). When the substrate is intact, the proximity of the two fluorophores allows for energy transfer, resulting in a high FRET signal. Cleavage of the substrate by a nuclease separates the fluorophores, leading to a decrease in the FRET signal.
Materials:
-
Nuclease Enzyme: Purified recombinant FEN1, EXO1, GEN1, or XPG.
-
FRET-labeled DNA Substrate: A synthetic DNA substrate designed to be a substrate for the specific nuclease being tested. The substrate should be labeled with a FRET donor (e.g., Cy3) and an acceptor (e.g., Cy5) at appropriate positions such that cleavage separates them.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, and 50 µg/mL BSA.
-
Nuclease Inhibitors: Test compounds dissolved in DMSO.
-
96- or 384-well black assay plates.
-
A fluorescence plate reader capable of measuring FRET (with appropriate excitation and emission filters for the chosen FRET pair).
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of the nuclease enzymes in assay buffer to their optimal working concentrations.
-
Dilute the FRET-labeled DNA substrate in assay buffer to a final concentration typically in the low nanomolar range (e.g., 10-20 nM).
-
Prepare serial dilutions of the inhibitors in DMSO and then in assay buffer, ensuring a constant final DMSO concentration.
-
-
Assay Setup:
-
To each well, add the inhibitor solution or DMSO for controls.
-
Add the nuclease enzyme solution to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET-labeled DNA substrate to all wells.
-
Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time using the plate reader. Measurements can be taken in kinetic mode.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.
-
Determine the initial reaction velocity from the linear phase of the FRET ratio change over time.
-
Calculate the percent inhibition of the nuclease activity for each inhibitor concentration compared to the no-inhibitor control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Conclusion
The development of highly selective FEN1 inhibitors is a promising strategy for targeted cancer therapy. This guide highlights the current landscape of FEN1 inhibitor specificity, with compounds like BSM-1516 demonstrating significant selectivity for FEN1 over the closely related nuclease EXO1. In contrast, other inhibitors, such as those from the N-hydroxyurea series and LNT1, exhibit dual FEN1/EXO1 activity. The provided experimental protocols offer a framework for researchers to rigorously assess the cross-reactivity of novel and existing FEN1 inhibitors, thereby facilitating the development of more precise and effective anticancer drugs. Future research should focus on comprehensive selectivity profiling of a broader range of inhibitors against a wider panel of nucleases to fully elucidate their therapeutic potential and potential off-target effects.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. FEN1-IN-1 (FEN1i-1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Validating FEN1 as a Therapeutic Target: A Comparative Guide to SC13 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) has emerged as a promising therapeutic target in oncology. Its critical roles in DNA replication and repair are frequently exploited by cancer cells to maintain genomic stability and drive proliferation. Inhibition of FEN1, particularly in cancers with existing DNA damage response (DDR) defects such as BRCA mutations, presents a synthetic lethal strategy to selectively eliminate tumor cells. This guide provides a comparative analysis of SC13, a specific FEN1 inhibitor, alongside other known inhibitors, supported by experimental data and detailed protocols to aid in the validation of FEN1 as a therapeutic target.
Comparative Analysis of FEN1 Inhibitors
| Inhibitor | Type | Target | IC50 / Effective Concentration | Reference |
| SC13 | Small Molecule | FEN1 | 0-40 µM (in MCF7 cells) | [1] |
| FEN1-IN-4 | N-hydroxyurea derivative | FEN1 (FEN1-336Δ) | 30 nM | N/A |
| Myricetin | Flavonoid | FEN1 | 690 nM | N/A |
| N-hydroxyurea Compound | N-hydroxyurea derivative | FEN1 | ~15.5 µM (GI50 in cellular assay) | N/A |
Experimental Validation of FEN1 Inhibition with SC13
Validation of FEN1 as a therapeutic target using SC13 involves a series of in vitro and in vivo experiments to demonstrate its on-target activity, cellular effects, and anti-tumor efficacy.
FEN1 Signaling Pathway and the Role of SC13
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). SC13, by inhibiting FEN1's endonuclease activity, disrupts these processes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.
Caption: FEN1's role in DNA replication and repair and its inhibition by SC13.
Experimental Workflow for Validating SC13
A typical workflow to validate the efficacy of a FEN1 inhibitor like SC13 involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.
Caption: A streamlined workflow for the validation of FEN1 inhibitors like SC13.
Detailed Experimental Protocols
FEN1 Nuclease Activity Assay (FRET-based)
This assay measures the enzymatic activity of FEN1 by detecting the cleavage of a fluorescently labeled DNA substrate.
-
Materials:
-
Recombinant human FEN1 protein
-
FRET-based DNA substrate: A synthetic oligonucleotide with a 5' flap structure, labeled with a fluorophore (e.g., FAM) on the 5' end of the flap and a quencher (e.g., BHQ1) on the 3' end of the complementary strand.
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.
-
FEN1 inhibitor (e.g., SC13) at various concentrations.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the FRET-based DNA substrate at a final concentration of 50 nM.
-
Add the FEN1 inhibitor at desired concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding recombinant FEN1 protein to a final concentration of 10 nM.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Continue to monitor the fluorescence signal at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of FEN1 inhibition against the inhibitor concentration and determine the IC50 value.
-
Western Blot for γH2AX (Marker of DNA Double-Strand Breaks)
This protocol detects the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks, in cells treated with a FEN1 inhibitor.
-
Materials:
-
Cancer cell line (e.g., MCF7, HeLa).
-
FEN1 inhibitor (SC13).
-
Complete cell culture medium.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-γH2AX and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of SC13 for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a FEN1 inhibitor.
-
Materials:
-
Cancer cell line.
-
FEN1 inhibitor (SC13).
-
Complete cell culture medium.
-
6-well plates.
-
Trypsin-EDTA.
-
Fixing solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number will depend on the cell line's plating efficiency.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of SC13. Include an untreated control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with the fixing solution for 15 minutes.
-
Stain the colonies with the crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
-
Logical Framework for FEN1 Target Validation
The validation of FEN1 as a therapeutic target using a small molecule inhibitor like SC13 follows a logical progression from demonstrating direct enzyme inhibition to observing the desired anti-cancer effects in cellular and preclinical models.
Caption: Logical progression for validating FEN1 as a therapeutic target with SC13.
This guide provides a framework for researchers to understand and experimentally validate FEN1 as a therapeutic target using the specific inhibitor SC13. By following these protocols and considering the comparative data, scientists can effectively evaluate the potential of FEN1 inhibition in their cancer research and drug development programs.
References
Review of small molecule inhibitors targeting FEN1
A comprehensive review of small molecule inhibitors targeting Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair, is essential for researchers in oncology and drug development. FEN1's role in pathways such as Okazaki fragment maturation and long-patch base excision repair (LP-BER) makes it a compelling target for cancer therapy, particularly in synthetic lethal approaches for tumors with existing DNA repair deficiencies.[1][2][3] This guide provides a comparative overview of current FEN1 inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Comparative Analysis of FEN1 Inhibitors
The development of small molecule inhibitors against FEN1 has yielded several chemical classes, with N-hydroxyurea derivatives being among the most studied.[1] These inhibitors function by chelating the catalytic magnesium ions in the FEN1 active site, thereby blocking substrate entry and preventing DNA flap cleavage.[4] The table below summarizes the in vitro potency of various FEN1 inhibitors, providing a quantitative basis for comparison.
| Inhibitor Name | Chemical Class/Scaffold | IC50 Value (nM) | Assay Type | Notes |
| FEN1-IN-4 (Compound 2) | N-Hydroxyurea | 30 | Fluorescence-based | Competitive with substrate.[5][6][7] |
| Compound 1 | N-Hydroxyurea | ~30-50 | Fluorescence-based | Mixed non-competitive/competitive inhibitor.[8] |
| Compound 8 | N-Hydroxyurea | Not specified, but potent | Cell-based/Biochemical | Shown to slow tumor growth in mouse models.[1] |
| Compound 16 | N-Hydroxyurea | Not specified, but potent | Cell-based/Biochemical | |
| Compound 20 | N-Hydroxyurea | 3 | Fluorescence-based | One of the most potent N-hydroxyurea derivatives reported in early studies.[1] |
| SC13 | Not specified | ~2000-5000 | Biochemical | Specific for FEN1's FEN activity; sensitizes cancer cells to chemotherapy.[1] |
| Myricetin | Flavonoid | Not specified | Biochemical | Natural product inhibitor.[1] |
| Aurintricarboxylic Acid | Triphenylmethane dye | 590 | Fluorescence-based | |
| NSC-13755 | Arylstibonic acid | 930 | Fluorescence-based |
Key Signaling Pathways Involving FEN1
FEN1 is a crucial nuclease in multiple DNA metabolic pathways. Its canonical role is in the maturation of Okazaki fragments during lagging strand DNA synthesis and in the long-patch base excision repair (LP-BER) pathway, which corrects DNA damage from oxidation and alkylation.[5][8][9][10][11]
In LP-BER, after a damaged base is removed by a DNA glycosylase and the backbone is incised by APE1, DNA Polymerase δ or ε performs strand displacement synthesis, creating a "flap" structure. FEN1, often in complex with the processivity factor PCNA, recognizes and cleaves this 5' flap, creating a nick that is subsequently sealed by DNA Ligase I.[5][8][11] Inhibition of FEN1 disrupts this process, leading to the accumulation of toxic repair intermediates and potentially cell death, especially in cancer cells under high replicative stress.
Experimental Protocols
The identification and characterization of FEN1 inhibitors rely on robust biochemical and cell-based assays. Below are detailed methodologies for two common in vitro assays used to measure FEN1 activity and inhibition.
Fluorescence-Based FEN1 Activity Assay (FRET)
This homogeneous assay provides real-time kinetic data and is suitable for high-throughput screening. It utilizes a synthetic DNA substrate with a 5' flap containing a fluorophore and a quencher positioned in close proximity. FEN1 cleavage of the flap liberates the fluorophore, resulting in a detectable increase in fluorescence.
Methodology:
-
Substrate Preparation: A double-flap DNA substrate is prepared by annealing three synthetic oligonucleotides. The 5' flap oligonucleotide is labeled at its 5' end with a fluorophore (e.g., 6-TAMRA), and a separate quencher oligonucleotide is labeled at its 3' end with a compatible quencher (e.g., BHQ-2).[12] The strands are annealed in a buffer (e.g., 50 mM Tris pH 8.0, 100 mM KCl, 5 mM MgCl₂) by heating to 95°C for 5 minutes followed by gradual cooling.[12]
-
Reaction Mixture: Prepare the reaction mixture in a 384-well plate. The final reaction buffer typically contains 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[12]
-
Enzyme and Inhibitor Addition: Add recombinant human FEN1 protein to the wells. For inhibition studies, pre-incubate the enzyme with varying concentrations of the small molecule inhibitor for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic DNA substrate to each well. A typical final concentration is 50 nM.[12]
-
Data Acquisition: Immediately begin kinetic fluorescence measurements using a plate reader with appropriate excitation and emission filters (e.g., 525 nm excitation and 598 nm emission for 6-TAMRA).[12] Collect data every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gel-Based FEN1 Nuclease Assay
This assay directly visualizes the cleavage of a DNA substrate by separating the product from the substrate using denaturing polyacrylamide gel electrophoresis (PAGE). It is often used to confirm the results of fluorescence-based assays and to study the precise cleavage products.
Methodology:
-
Substrate Preparation: The 5' flap oligonucleotide is radiolabeled at its 5' end using T4 polynucleotide kinase and [γ-³²P]ATP or, for a non-radioactive alternative, labeled with a fluorophore (e.g., FAM).[13][14] The labeled oligonucleotide is then annealed with the template and upstream strands to form the flap substrate.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 2 mM DTT, 0.25 mg/mL BSA), FEN1 enzyme, and inhibitor (if applicable).[15]
-
Reaction Incubation: Initiate the reaction by adding the labeled DNA substrate (e.g., 25 nM final concentration).[13] Incubate the mixture at 37°C for a defined period, typically 10-15 minutes.[13][15]
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x termination dye containing 90% formamide and 10 mM EDTA.[15] Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Electrophoresis: Load the samples onto a 15-20% denaturing polyacrylamide gel containing 7 M urea.[13][15] Run the gel at a constant power until the dye front reaches the bottom.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen (for radiolabeled substrates) or scan using a fluorescence imager. Quantify the band intensities for the uncleaved substrate and the cleaved product. The percentage of inhibition is calculated by comparing the amount of product in the inhibitor-treated lanes to the no-inhibitor control.
Logical Relationships of FEN1 Inhibitors
FEN1 inhibitors can be categorized based on their chemical scaffold or their mechanism of action. This classification helps in understanding structure-activity relationships and guiding the development of new, more potent, and selective compounds. The majority of well-characterized inhibitors are active-site binders that function competitively or via a mixed-mode of inhibition.
Conclusion and Future Directions
Targeting FEN1 with small molecule inhibitors represents a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), creating a synthetic lethal vulnerability.[2] The N-hydroxyurea class of inhibitors has been extensively studied and provides a strong foundation for further drug development. Future efforts should focus on improving the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical efficacy into clinical success. The development of novel scaffolds and the exploration of allosteric inhibition mechanisms could provide new avenues for targeting this critical DNA repair nuclease.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. esrf.fr [esrf.fr]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Missed cleavage opportunities by FEN1 lead to Okazaki fragment maturation via the long-flap pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-patch DNA repair synthesis during base excision repair in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Base excision repair - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of FEN1-IN-SC13 and PARP Inhibitors in Homologous Recombination-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
The targeting of DNA damage response (DDR) pathways has emerged as a highly successful strategy in oncology, particularly for cancers harboring defects in homologous recombination (HR), such as those with BRCA1/2 mutations. Poly(ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of therapy for these HR-deficient (HRD) tumors, exploiting the concept of synthetic lethality. However, the landscape of DDR inhibitors is expanding, with Flap Endonuclease 1 (FEN1) inhibitors like FEN1-IN-SC13 showing promise as a novel therapeutic approach. This guide provides a comprehensive comparison of this compound and approved PARP inhibitors, focusing on their mechanisms, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Exploiting Synthetic Lethality
Both FEN1 and PARP inhibitors capitalize on the principle of synthetic lethality in HR-deficient cancer cells.[1][2] While both target DNA repair pathways, their specific roles and the consequences of their inhibition differ, offering distinct and potentially synergistic therapeutic opportunities.
PARP Inhibitors: PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse and form double-strand breaks (DSBs).[2] In healthy cells with functional HR, these DSBs are efficiently repaired. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[2] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic lesion that further impedes DNA replication and repair.[4]
FEN1 Inhibitors: FEN1 is a critical nuclease involved in multiple DNA metabolic processes, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[3][5] Inhibition of FEN1's endonuclease activity disrupts these processes, leading to the accumulation of DNA flaps and stalled replication forks.[6] In HR-deficient cells, the reliance on alternative, error-prone repair pathways to resolve these replication-associated DNA lesions is heightened. The overwhelming DNA damage induced by FEN1 inhibition in this context triggers cell cycle arrest and apoptosis.[6][7]
dot
Caption: FEN1 and PARP inhibitor signaling pathways.
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies of this compound against a full panel of PARP inhibitors under uniform conditions are limited in the public domain. However, by synthesizing data from multiple preclinical studies, we can construct a comparative overview of their potency in HR-deficient cancer cell lines.
Table 1: Comparative Efficacy (IC50/EC50) of FEN1 Inhibitors and PARP Inhibitors in HR-Deficient Cancer Cell Lines
| Inhibitor | Target | Cell Line (HR Status) | IC50/EC50 (µM) | Reference |
| FEN1 Inhibitors | ||||
| This compound | FEN1 | HeLa (Cervical Cancer) | ~20-30 (with IR) | [8] |
| BSM-1516 | FEN1 | DLD1 (BRCA2-/-) | 0.35 | [1] |
| FEN1 Inhibitor (C8) | FEN1 | PEO1 (BRCA2 mutant) | < 12.5 | [6] |
| PARP Inhibitors | ||||
| Olaparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | 4.7 | [6] |
| Olaparib | PARP1/2 | HCC1937 (BRCA1 mutant) | 96 | [6] |
| Talazoparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | 0.13 | [6] |
| Talazoparib | PARP1/2 | HCC1937 (BRCA1 mutant) | 10 | [6] |
| Rucaparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | 2.3 | [6] |
| Rucaparib | PARP1/2 | HCC1937 (BRCA1 mutant) | 13 | [6] |
| Niraparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | 3.2 | [6] |
| Niraparib | PARP1/2 | HCC1937 (BRCA1 mutant) | 11 | [6] |
Note: IC50/EC50 values are highly dependent on the specific assay conditions, cell line, and duration of treatment. This table is for comparative purposes and data is compiled from different studies.
Synergistic Potential: Combining FEN1 and PARP Inhibition
A promising strategy in cancer therapy is the combination of drugs that target different nodes within a cancer-relevant pathway. Studies have shown a synergistic effect when combining FEN1 and PARP inhibitors, particularly in PARP inhibitor-resistant models.[4][9] This suggests that inhibiting both FEN1 and PARP can induce a more profound and durable anti-tumor response.
Table 2: Synergistic Effects of FEN1 and PARP Inhibitor Combinations
| FEN1 Inhibitor | PARP Inhibitor | Cell Line (Resistance Status) | Key Finding | Reference |
| LNT1 | Talazoparib | HCC1395-OlaR (Acquired Olaparib Resistance) | Strong Synergy (Combination Index < 0.3) | [4] |
| LNT1 | Talazoparib | BT549 (BRCA WT, PARPi-resistant) | Synergy | [10] |
| FEN1 siRNA | Olaparib | Triple-Negative Breast Cancer Cell Lines | Enhanced Apoptosis and DNA Damage | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of novel therapeutic agents. Below are methodologies for key assays used to assess the efficacy of FEN1 and PARP inhibitors.
Cell Viability Assay (Clonogenic Survival Assay)
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing a measure of long-term cytotoxic effects.
Protocol:
-
Cell Seeding: Plate cells (e.g., PEO1, DLD1) at a low density (200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound or PARP inhibitors for a specified duration (e.g., 24-72 hours). A vehicle-only control (e.g., DMSO) must be included.
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Quantification: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control. Plot the surviving fraction against the drug concentration to determine the IC50 value.
dot
Caption: Clonogenic survival assay workflow.
DNA Fiber Analysis for Replication Fork Dynamics
This single-molecule technique is used to visualize and measure the dynamics of DNA replication forks, providing insights into replication stress, fork speed, and origin firing.
Protocol:
-
Cell Labeling: Sequentially pulse-label asynchronous cells with two different thymidine analogs, 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for defined periods (e.g., 20-30 minutes each). Inhibitors can be added before, during, or between the labeling periods to assess their impact on replication.
-
Cell Lysis: Harvest the cells and lyse them in a spreading buffer on a microscope slide.
-
DNA Spreading: Tilt the slide to allow the DNA to spread down the slide, creating long, linear DNA fibers.
-
Fixation and Denaturation: Fix the DNA fibers with a methanol/acetic acid solution and denature the DNA with HCl.
-
Immunostaining: Probe the fibers with primary antibodies that specifically recognize CldU and IdU, followed by fluorescently labeled secondary antibodies (e.g., anti-rat for CldU and anti-mouse for IdU with different fluorophores).
-
Microscopy and Analysis: Visualize the DNA fibers using a fluorescence microscope. Measure the lengths of the CldU (first label) and IdU (second label) tracks to determine replication fork speed, the frequency of new origin firing, and the presence of stalled or collapsed forks.
dot
Caption: DNA fiber analysis workflow.
Conclusion and Future Directions
Both FEN1 and PARP inhibitors represent powerful therapeutic strategies for the treatment of HR-deficient cancers. While PARP inhibitors are already established in the clinic, FEN1 inhibitors like this compound are emerging as a promising new class of agents with the potential for both monotherapy and combination therapy. The preclinical data suggest that FEN1 inhibition can be particularly effective in tumors that have developed resistance to PARP inhibitors, highlighting a key area for future clinical investigation. Further head-to-head preclinical studies using standardized methodologies are crucial to fully elucidate the comparative efficacy and optimal therapeutic positioning of these two classes of DDR inhibitors. The development of more potent and specific FEN1 inhibitors will be a critical next step in translating the promise of this novel therapeutic strategy to the clinic.
References
- 1. blacksmithmedicines.com [blacksmithmedicines.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Flap endonuclease 1 repairs DNA-protein cross-links via ADP-ribosylation-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of FEN1-IN-SC13
This document provides essential safety, handling, and disposal procedures for FEN1-IN-SC13, a potent DNA fragmentation endonuclease 1 (FEN1) inhibitor used in cancer research.[1][2][3] Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] The following pictograms and precautionary statements are associated with this compound:
| Hazard Class | GHS Code | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
| Prevention | ||
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| Response | ||
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P391 | Collect spillage. | |
| Disposal | ||
| P501 | Dispose of contents/ container to an approved waste disposal plant.[4] |
Experimental Protocols: Disposal Procedures
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[4] The following step-by-step procedure should be followed to ensure safe and compliant disposal:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Containment:
-
For spills, collect the spillage to prevent environmental release.[4]
-
Keep the compound in its original or a suitably labeled, sealed container.
-
-
Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
-
Label the waste container clearly as "Hazardous Chemical Waste: this compound".
-
-
Storage Pending Disposal:
-
Professional Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling FEN1-IN-SC13
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of FEN1-IN-SC13, a potent Flap Endonuclease 1 (FEN1) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental application.
Safety and Hazard Information
This compound should be handled with care, adhering to the safety precautions outlined in its Material Safety Data Sheet (MSDS). The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to minimize exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Safety Goggles with Side-Shields | To protect eyes from splashes or aerosols of the compound.[1] |
| Hand Protection | Nitrile Gloves | Provides splash protection. Nitrile is recommended for its resistance to a range of chemicals, but it is not suitable for prolonged, direct exposure. Gloves should be changed immediately if contact with the compound occurs.[2][3] |
| Body Protection | Impervious Laboratory Coat | A closed lab coat made of a material resistant to chemical permeation is required to protect skin.[1] |
| Respiratory Protection | Suitable Respirator with Organic Vapor Cartridge | To be used in areas with inadequate ventilation or when handling the powder form to prevent inhalation.[1][4] A NIOSH-approved respirator with an organic vapor cartridge is recommended. A cartridge change schedule should be implemented based on usage. |
First Aid Measures
In case of accidental exposure, immediate action is critical:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek prompt medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
Operational Plans: Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of the powder.[1]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Storage
-
Temperature: Store the solid (powder) form of this compound at -20°C. If in a solvent, store at -80°C.[1][5]
-
Container: Keep the container tightly sealed.[1]
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Experimental Protocols
The following protocols provide a starting point for the use of this compound in experimental settings.
Preparation of Stock Solutions
For consistent experimental results, it is crucial to prepare and store stock solutions correctly.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, for 1 mL of a 10 mM stock, add 1 mL of DMSO to 4.335 mg of this compound (Molecular Weight: 433.52).
-
Vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months. For short-term storage (up to 1 month), -20°C is acceptable.[5]
In Vitro Cell Treatment Protocol
This protocol describes a general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
On the day of treatment, prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. Note: The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Proceed with downstream assays (e.g., cell viability, western blotting, immunofluorescence). Studies have shown that this compound exhibits cytotoxicity in MCF7 cells at concentrations up to 40 μM.[5]
Disposal Plan
This compound is very toxic to aquatic life.[1] Therefore, proper disposal is critical to prevent environmental contamination.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Solid Waste:
-
Collect all contaminated solid waste (gloves, pipette tips, etc.) in a dedicated, clearly labeled hazardous waste container.
-
The container should be a leak-proof, rigid container with a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solution containing this compound down the drain.
-
-
Decontamination:
-
Decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol) after handling the compound. The cleaning materials should also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office for disposal in an approved waste disposal plant.[1] Follow all local and national regulations for hazardous waste disposal.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃N₃O₃S | [1] |
| Molecular Weight | 433.52 g/mol | [1] |
| CAS Number | 2098776-03-3 | [1] |
| Purity (Typical) | ≥98% by HPLC | [6] |
| Storage (Solid) | -20°C | [1] |
| Storage (in Solvent) | -80°C (up to 6 months) | [5] |
| Solubility | Soluble in DMSO | [6] |
Visualizations
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound, from preparation to disposal.
Signaling Pathway of this compound Action
This diagram illustrates the proposed mechanism of action for this compound, leading to an anti-tumor immune response.
Caption: this compound inhibits FEN1, causing DNA damage and activating the cGAS-STING pathway.[7][8][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
